molecular formula C11H13N3O5 B613111 H-D-Glu(pNA)-OH CAS No. 60133-17-7

H-D-Glu(pNA)-OH

カタログ番号: B613111
CAS番号: 60133-17-7
分子量: 267.24
注意: 研究専用です。人間または獣医用ではありません。
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説明

H-D-Glu(pNA)-OH is a specialized enzyme substrate recognized for its fluorogenic characteristics, making it a critical tool for researchers in enzymology and biochemical assay development . Its primary application lies in the construction of fluorescent probes and as a core substrate for measuring enzyme activity, particularly for proteases and other hydrolases that recognize the glutamic acid residue . The para-nitroaniline (pNA) moiety is key to its function; upon enzymatic cleavage, the release of the pNA group produces a detectable signal, allowing for real-time, quantitative monitoring of enzymatic kinetics. This mechanism provides a robust and sensitive method for studying enzyme function, inhibition, and regulation in various research contexts. The compound's utility extends to foundational biomedical research, contributing to areas such as the study of molecular chaperones and their role in diseases, as well as the development of novel self-assembling biomaterials for drug delivery and diagnostics . Its role is pivotal in probing complex biological mechanisms and screening for potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZTYIRRBCGARG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Applications of H-D-Glu(pNA)-OH

[1]

Executive Summary

H-D-Glu(pNA)-OH (D-Glutamic acid


111
Chemical Identity & Structural Elucidation[1]

The nomenclature This compound encodes the precise connectivity and stereochemistry of the molecule.[1] It is not a simple peptide but an amino acid derivative modified at the side-chain carboxyl group.[1]

1.1 Structural Nomenclature Breakdown
  • H- : Indicates a free

    
    -amino group (
    
    
    ) at the N-terminus.[1]
  • D-Glu : Denotes the D-enantiomer of glutamic acid.[1] The stereocenter at the

    
    -carbon has the (R)-configuration , distinguishing it from the naturally occurring L- (S)-glutamate.[1]
    
  • (pNA) : Indicates a para-nitroanilide moiety attached to the side-chain (

    
    ) carboxyl group via an amide bond.[1] This is the chromogenic reporter group.[1]
    
  • -OH : Indicates a free

    
    -carboxylic acid group (
    
    
    ) at the C-terminus.[1]

IUPAC Name: (2R)-2-amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid CAS Number: 60133-17-7[1]

1.2 Connectivity Diagram (DOT Visualization)

The following diagram illustrates the connectivity, highlighting the critical

1

ChemicalStructurecluster_legendStructural KeyAlphaCα-Carbon(R-Configuration)AlphaCarboxylα-Carboxyl(Free -COOH)AlphaC->AlphaCarboxylSideChainγ-Carbon(Carbonyl)AlphaC->SideChainCH2-CH2 LinkerAlphaAminoα-Amine(Free -NH2)AlphaAmino->AlphaCpNAp-Nitroaniline(Chromophore)SideChain->pNAAmide Bond(Cleavage Site)LegendRed Edge = Enzymatic Cleavage Site

Figure 1: Connectivity map of this compound.[1] Note the

Physicochemical Profile

The following parameters are critical for assay development and solubility optimization.

PropertyValue / Description
Molecular Formula

Molecular Weight 267.24 g/mol
Solubility Soluble in dilute aqueous buffers (pH > 7.5); often requires pre-dissolution in dilute HCl or DMSO.[1]
pKa Values

-COOH: ~2.1;

-NH

: ~9.5;

-Amide: Neutral.[1]
Appearance White to off-white powder.[1]
Absorption (

)
Intact substrate: UV region (<300 nm).[1] Cleaved pNA: 405–410 nm (Yellow).[1]
Synthesis & Stability
3.1 Synthetic Logic

The synthesis of this compound requires orthogonal protection strategies to ensure the p-nitroaniline is coupled exclusively to the


1
  • Starting Material: N-protected D-Glutamic acid anhydride or N-protected D-Glutamic acid

    
    -ester (e.g., Boc-D-Glu-OBzl).[1]
    
  • Coupling: Reaction with

    
    -nitroaniline using a coupling agent (e.g., DCC/HOBt) or via the anhydride method.[1] The low nucleophilicity of 
    
    
    -nitroaniline often requires activation of the carboxyl group.[1]
  • Deprotection: Removal of the

    
    -protecting groups (e.g., hydrogenation for benzyl esters, TFA for Boc) to yield the free zwitterionic form.[1]
    
3.2 Stability Considerations
  • Hydrolytic Stability: The

    
    -amide bond is relatively stable at neutral pH but susceptible to hydrolysis in strong acid or base.[1]
    
  • Photostability: The nitroaniline moiety is light-sensitive; solutions should be stored in amber vials.[1]

  • Storage: Lyophilized powder is stable at -20°C for >2 years.[1]

Applications in Enzymology (GGT Assays)

The primary application of this compound is in the study of


-Glutamyltransferase (GGT)1
4.1 The Stereochemical Advantage

Standard GGT assays often use the L-isomer (L-Glu(pNA)-OH).[1] However, GGT catalyzes two distinct reactions:

  • Hydrolysis: Transfer of the

    
    -glutamyl group to water.[1]
    
  • Transpeptidation: Transfer of the

    
    -glutamyl group to an acceptor amino acid or peptide (or the substrate itself).[1][2]
    

Why use the D-Isomer? Research indicates that while GGT can hydrolyze D-

1This compound allows for the specific isolation of the hydrolytic pathway1
4.2 Mechanism of Action

GGT cleaves the

11
1
4.3 Assay Workflow Visualization

GGT_AssaySubstrateSubstrate Preparation(D-Glu(pNA)-OH in Buffer)EnzymeAddEnzyme Addition(GGT Source)Substrate->EnzymeAddReactionHydrolysis Reaction(Cleavage of γ-Amide)EnzymeAdd->Reaction 37°C IncubationDetectionDetection(Absorbance @ 405 nm)Reaction->Detection Release of pNADataKinetic Analysis(Hydrolysis Rate)Detection->Data

Figure 2: Workflow for GGT hydrolytic activity assay using this compound.

Experimental Protocol: GGT Hydrolysis Assay

Objective: To measure GGT hydrolytic activity without transpeptidation interference.

Reagents:

  • Substrate Stock: 20 mM this compound in 0.1 M Tris-HCl (pH 8.0). Note: Mild heating or sonication may be required.

  • Buffer: 0.1 M Tris-HCl, pH 8.0, containing 10 mM

    
    .
    
  • Enzyme: Purified GGT or tissue homogenate.[1]

Procedure:

  • Blanking: Pipette 180 µL of Buffer into a 96-well microplate.

  • Substrate Addition: Add 20 µL of Substrate Stock (Final conc: 2 mM).

  • Baseline: Measure Absorbance at 405 nm (

    
    ) to account for any non-enzymatic hydrolysis.
    
  • Initiation: Add 10 µL of Enzyme sample.

  • Kinetic Read: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.

  • Calculation:

    
    
    
    • 
      : Extinction coefficient of p-nitroaniline at 405 nm (~9.9 mM
      
      
      cm
      
      
      ).[1]
    • 
      : Path length (cm).
      
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7090496, this compound. Retrieved from [Link]

  • Castellano, I., & Merlino, A. (2012). Gamma-Glutamyl Transpeptidases: Structure and Function.[1] Springer.[1][3][4] (Contextual grounding on GGT substrate specificity).

  • Hanigan, M. H. (2014). Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance.[1] Advances in Cancer Research.[1] (Discusses hydrolysis vs transpeptidation kinetics).

H-D-Glu(pNA)-OH physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

H-D-Glu(pNA)-OH: Physicochemical Profile & Technical Guide

Part 1: Executive Summary & Core Identity

This compound (D-Glutamic acid


-4-nitroanilide) is the D-enantiomer of the widely used chromogenic substrate L-Glu(pNA). While the L-isomer is the gold standard for assaying 

-glutamyl transferase (GGT) activity in clinical and research settings, the D-isomer serves a critical role as a stereochemical probe. It acts as a negative control to validate enzyme stereospecificity and is a specific substrate for rare D-stereoselective

-glutamyl transpeptidases found in certain bacterial species (e.g., Bacillus strains).

This guide details the physicochemical properties, synthesis logic, and experimental applications of this compound, distinguishing it strictly from its L-enantiomer to prevent experimental artifacts.

Part 2: Physicochemical Properties

The following data aggregates experimental values for the D-isomer. Where specific D-isomer data is absent in the literature, values are derived from the well-characterized L-enantiomer based on enantiomeric principles (e.g., melting point is identical; optical rotation is equal in magnitude but opposite in sign).

Table 1: Chemical Constants & Physical Data
PropertyValue / DescriptionNotes
Chemical Name

-D-Glutamyl-p-nitroanilide
IUPAC: (2R)-2-amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid
CAS Number 60133-17-7 Distinct from L-isomer (7300-59-6)
Molecular Formula

Free acid form
Molecular Weight 267.24 g/mol 303.7 g/mol as HCl salt
Appearance White to faint yellow crystalline powderDeep yellow indicates decomposition (pNA release)
Melting Point ~175–178 °CDecomposes upon melting
Optical Rotation

to

(c=1, 1N HCl).[1] Note: L-isomer is +29° to +32°.
Solubility High: Formic acid, 1N HClMod: DMSO, MethanolLow: Water (Free acid)Critical: Use HCl salt for aqueous buffers or predissolve in DMSO.
pKa

-COOH: ~2.1

-NH

: ~9.5
The

-carboxyl is an amide (pNA) and does not ionize.
Solubility & Stability Profile
  • Solubility Protocol: The free acid (this compound) is sparingly soluble in neutral water. For assay buffers (pH 7.4–8.0), first dissolve the powder in a minimal volume of DMSO or 0.1 M HCl, then dilute into the buffer. The HCl salt variant is directly soluble in water up to ~5 mg/mL.

  • Stability: The compound is prone to spontaneous hydrolysis if exposed to moisture or high pH (>9.0), releasing free p-nitroaniline (pNA).

    • Storage: -20°C, desiccated.

    • Shelf-life: >2 years if dry. Solutions are stable for <24 hours at 4°C.

Part 3: Synthesis & Purity Analysis

The synthesis of this compound requires orthogonal protection strategies to ensure the p-nitroaniline is coupled exclusively to the


-carboxyl group, preserving the chiral integrity of the 

-carbon.
Synthesis Logic (Step-by-Step)
  • Starting Material: Boc-D-Glu-OBzl (N-

    
    -t-butoxycarbonyl-D-glutamic acid 
    
    
    
    -benzyl ester).
    • Why: The

      
      -amino is Boc-protected and 
      
      
      
      -carboxyl is Benzyl-protected to force reaction at the
      
      
      -carboxyl.
  • Coupling: React with p-nitroaniline using DCC/HOBt or mixed anhydride method.

    • Challenge: p-nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group. Excess coupling reagent and prolonged reaction times are often required.

  • Deprotection:

    • Step A (Boc removal): TFA/DCM (Trifluoroacetic acid/Dichloromethane).

    • Step B (Benzyl removal): Catalytic hydrogenation (

      
      , Pd/C) is risky due to potential reduction of the nitro group. Acid hydrolysis (HBr/Acetic Acid)  or saponification (carefully controlled) is preferred to remove the benzyl ester without reducing the nitro group.
      
  • Purification: Recrystallization from Ethanol/Water or Preparative HPLC.

Purity Verification: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 315 nm (specific for the pNA-amide bond) and 210 nm (peptide backbone).

  • Pass Criteria: Single peak >98%. Free p-nitroaniline impurity elutes later and absorbs strongly at 380-405 nm.

Part 4: Applications & Mechanism of Action

Enzymatic Mechanism (Chromogenic Assay)

The primary utility of this compound is its ability to liberate p-nitroaniline (pNA) upon specific enzymatic hydrolysis. pNA is a yellow chromophore with a high extinction coefficient at 405 nm (


), allowing for sensitive kinetic monitoring.

Diagram 1: Enzymatic Hydrolysis Pathway This diagram illustrates the cleavage of the amide bond by D-stereospecific GGT, releasing the chromophore.

G Substrate This compound (Colorless Substrate) Transition Acyl-Enzyme Intermediate Substrate->Transition Binding & Cleavage Enzyme D-Stereospecific Gamma-Glutamyl Transferase (GGT) Enzyme->Transition Catalysis Product1 D-Glutamate (or Transpeptidation Product) Transition->Product1 Hydrolysis Product2 p-Nitroaniline (pNA) (Yellow Chromophore) Abs Max: 405 nm Transition->Product2 Release

Caption: Mechanism of chromogenic release. The D-GGT enzyme cleaves the gamma-amide bond, liberating p-nitroaniline which is quantified spectrophotometrically.

Stereochemical Validation (Negative Control)

In drug development assays targeting mammalian GGT (which is L-specific), this compound is used to validate the assay's specificity.

  • Protocol: Run parallel reactions with L-Glu(pNA) and D-Glu(pNA).

  • Result Interpretation:

    • High signal with L-isomer + No signal with D-isomer = Valid, specific GGT activity.

    • Signal with both = Contamination with bacterial enzymes or non-specific proteases.

Part 5: Handling & Safety

  • Toxicity: The hydrolysis product, p-nitroaniline , is toxic (Acute Tox. 3), capable of causing methemoglobinemia, and is a potential carcinogen.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling powder to avoid inhalation.

  • Disposal: All assay waste containing pNA must be disposed of as hazardous chemical waste, not down the sink.

References

  • Orlowski, M., & Meister, A. (1963).[2] "Gamma-Glutamyl-p-nitroanilide: A new convenient substrate for determination and study of L- and D-gamma-glutamyltranspeptidase activities."[2] Biochimica et Biophysica Acta, 73, 679-681.[2]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7090496, this compound." PubChem. Accessed 2024.[3]

  • Tate, S. S., & Meister, A. (1974). "Interaction of gamma-glutamyl transpeptidase with amino acids, dipeptides, and derivatives and analogs of glutathione." Journal of Biological Chemistry, 249(23), 7593-7602.

  • Sigma-Aldrich.

    
    -(p-nitroanilide) hydrochloride (Enantiomer Reference)." Merck. 
    

Sources

H-D-Glu(pNA)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, mechanistic utility, and experimental applications of H-D-Glu(pNA)-OH , a specialized chromogenic substrate used in enzymology.

Stereospecific Chromogenic Substrate for Gamma-Glutamyl Transpeptidase Characterization

Executive Summary

This compound (D-Glutamic acid


-p-nitroanilide) is a synthetic chromogenic substrate utilized primarily in the kinetic characterization of 

-glutamyl transpeptidase (GGT)
enzymes. Unlike its L-isomer counterpart—which is the clinical standard for liver function testing—the D-isomer is a critical research tool for probing the stereospecificity of GGT active sites, particularly in bacterial species like Bacillus subtilis that exhibit unique D-stereoselectivity involved in poly-

-glutamic acid (PGA) metabolism. This guide outlines the compound's chemical identity, reaction mechanism, and a validated protocol for its use in kinetic assays.

Chemical Identity & Physicochemical Properties

The distinct stereochemistry of the D-isomer (R-configuration at the


-carbon) confers resistance to many L-specific proteases, making it a highly specific probe for enzymes capable of recognizing D-glutamyl residues.
Table 1: Technical Specifications
PropertySpecification
Chemical Name H-D-Glu(

-pNA)-OH
IUPAC Name (2R)-2-amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid
CAS Number 60133-17-7
Molecular Weight 267.24 g/mol
Molecular Formula

Appearance White to off-white or pale yellow powder
Solubility Soluble in DMSO, dilute HCl, or warm water (limited); often requires organic co-solvent for stock preparation.
Purity Grade Typically

98% (HPLC) for kinetic applications
Storage -20°C, desiccated and protected from light (pNA is light-sensitive)

Mechanism of Action

This compound functions as a donor substrate in the transpeptidation or hydrolysis reaction catalyzed by GGT. The enzyme cleaves the


-glutamyl amide bond, releasing p-nitroaniline (pNA) .
  • Substrate State: The intact molecule is colorless (or pale yellow).

  • Product State: Free p-nitroaniline absorbs strongly at 405–410 nm (Yellow).

  • Stereoselectivity: While mammalian GGT favors L-isomers, certain bacterial GGTs (e.g., B. subtilis, Geobacillus) show significant activity toward D-isomers, facilitating the metabolism of D-rich biopolymers like capsular PGA.

Figure 1: Enzymatic Reaction Mechanism

GGT_Mechanism Substrate This compound (Colorless) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme GGT Enzyme (Active Site) Enzyme->Complex Product1 D-Glutamate (or Transpeptidation Product) Complex->Product1 Hydrolysis/Transfer Product2 p-Nitroaniline (pNA) (Yellow, Abs 405nm) Complex->Product2 Chromogenic Release Product1->Enzyme Regeneration

Caption: GGT catalyzes the cleavage of the gamma-amide bond, releasing the chromophore pNA.

Applications in Drug Development & Enzymology

A. Bacterial GGT Characterization

Researchers use this compound to distinguish bacterial GGTs from mammalian isoforms. Bacteria such as Bacillus subtilis secrete GGTs capable of hydrolyzing D-


-glutamyl compounds, a trait linked to the degradation of poly-

-glutamic acid (PGA) capsules which serve as virulence factors or biofilm components.[1]
B. Stereochemical Probes

In kinetic studies, this compound is used to determine the stereospecificity ratio (L/D activity) . A shift in this ratio can indicate mutations in the enzyme's active site or be used to screen for inhibitors that specifically target the bacterial D-glutamyl processing machinery without affecting human L-GGT.

Experimental Protocol: Kinetic Assay for GGT Activity

Objective: Measure the specific activity of GGT towards the D-isomer by monitoring pNA release.

Reagents Required
  • Assay Buffer: 100 mM Tris-HCl (pH 8.5) or 100 mM Glycylglycine (pH 8.5). Note: Glycylglycine acts as an acceptor, accelerating the reaction via transpeptidation.

  • Substrate Stock (100 mM): Dissolve this compound in DMSO . Critical: Do not dissolve directly in buffer to avoid precipitation; add dropwise.

  • Enzyme Solution: Purified GGT (e.g., from B. subtilis) or cell lysate.

  • Stop Solution (Optional): 1.0 M Acetic Acid (for endpoint assays).

Step-by-Step Methodology
  • Preparation:

    • Pre-warm the Assay Buffer to 37°C.

    • Dilute the Substrate Stock into the Assay Buffer to a final concentration of 2 mM . (Keep DMSO concentration < 5%).

  • Blanking:

    • Pipette 180 µL of the Substrate/Buffer mixture into a 96-well microplate.

    • Read absorbance at 405 nm (Blank).

  • Reaction Initiation:

    • Add 20 µL of Enzyme Solution to the wells.

    • Mix immediately by pipetting or orbital shaking.

  • Kinetic Measurement:

    • Monitor Absorbance (

      
      ) every 30 seconds for 10–20 minutes at 37°C.
      
    • Ensure the reaction remains linear (

      
      ).
      
  • Calculation:

    • Calculate the slope (

      
      ).
      
    • Use the extinction coefficient of pNA (

      
      ) to determine activity.
      
    • Formula:

      
      
      
Figure 2: Experimental Workflow

Assay_Workflow Step1 1. Solubilization Dissolve in DMSO (100mM) Dilute in Tris-HCl pH 8.5 Step2 2. Baseline Check Measure Blank Abs at 405nm Step1->Step2 Step3 3. Initiation Add Enzyme (GGT) Start Timer Step2->Step3 Step4 4. Kinetic Read Monitor A405 every 30s (Linear Phase) Step3->Step4 Step5 5. Analysis Calculate Slope Apply Extinction Coeff. Step4->Step5

Caption: Step-by-step workflow for the kinetic quantification of GGT activity.

References

  • PubChem. (n.d.). Compound Summary: this compound (CID 7090496). National Library of Medicine. Retrieved from [Link]

  • Minami, H., et al. (2003). Purification and properties of two isozymes of gamma-glutamyltranspeptidase from Bacillus subtilis TAM-4. Journal of Bioscience and Bioengineering. Retrieved from [Link]

  • Thompson, G.A., & Meister, A. (1983).[2] Modulation of gamma-glutamyl transpeptidase activity by bile acids. Journal of Biological Chemistry. Retrieved from [Link]

  • Castellano, I., et al. (2010).[3] Biochemical and structural properties of gamma-glutamyl transpeptidase from Geobacillus thermodenitrificans. Biochimie. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biochemical Applications of H-D-Glu(pNA)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the fundamental applications of the chromogenic substrate H-D-Glu(pNA)-OH in biochemical research and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core principles, practical methodologies, and critical considerations for leveraging this tool in enzymatic assays.

Introduction: The Role of Chromogenic Substrates in Biochemical Analysis

Chromogenic substrates are invaluable tools in biochemistry, enabling the quantification of enzyme activity through a visually detectable color change.[1] The underlying principle is straightforward: an enzyme cleaves a specific bond in the substrate, releasing a chromophore—a molecule that absorbs light in the visible spectrum.[1] The intensity of the resulting color is directly proportional to the amount of product formed and, consequently, to the enzymatic activity. This allows for both qualitative and quantitative assessments of enzyme function.

This compound, or D-Glutamic acid γ-(p-nitroanilide), is a synthetic chromogenic substrate designed to mimic the natural substrates of certain proteases. Its molecular structure features a p-nitroaniline (pNA) moiety linked to the gamma-carboxyl group of a D-glutamic acid residue. When a suitable enzyme cleaves this amide bond, it liberates the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O₅[2]
Molecular Weight 267.24 g/mol [2]
Appearance Off-white to yellowish crystalline powderN/A
Solubility Soluble in DMSO. General peptidyl-p-nitroanilide substrates may require organic solvents like DMF or ethanol for initial solubilization before dilution in aqueous buffers., [1]
Storage Store at -20°C

Mechanism of Action: The Enzymatic Release of p-Nitroaniline

The utility of this compound as a chromogenic substrate lies in the enzymatic hydrolysis of the amide bond connecting the D-glutamic acid residue to the p-nitroaniline (pNA) molecule. In its substrate form, this compound is colorless. Upon enzymatic cleavage, the liberated pNA imparts a yellow color to the solution. The concentration of pNA can be determined by measuring the absorbance of the solution at or near its absorption maximum, which is typically around 405-410 nm.

The choice of this wavelength is critical for minimizing interference from the unhydrolyzed substrate, which may have some absorbance at lower wavelengths.

G cluster_reaction Enzymatic Cleavage of this compound cluster_detection Spectrophotometric Detection substrate This compound (Colorless) enzyme Protease (e.g., tPA, Urokinase) substrate->enzyme Binding product1 H-D-Glu-OH enzyme->product1 Cleavage product2 p-Nitroaniline (Yellow) enzyme->product2 spectrophotometer Spectrophotometer product2->spectrophotometer Measurement measurement Absorbance at 405-410 nm spectrophotometer->measurement

Caption: Enzymatic cleavage of this compound and detection.

Core Applications: Enzyme Activity Assays

This compound is primarily employed in the characterization and quantification of proteases that exhibit specificity for glutamic acid residues. Two of the most prominent applications are in the study of tissue plasminogen activator (tPA) and urokinase, key enzymes in the fibrinolytic system.

Tissue Plasminogen Activator (tPA) Activity Assay

Tissue plasminogen activator is a serine protease that plays a crucial role in dissolving blood clots by converting plasminogen to plasmin. Dysregulation of tPA activity is implicated in various cardiovascular diseases, making it a significant target for drug development. Chromogenic assays utilizing substrates like this compound are instrumental in screening for tPA inhibitors and activators.

Experimental Rationale: The rate of pNA release from this compound is directly proportional to the tPA activity in the sample. By measuring the change in absorbance over time, one can determine the initial reaction velocity, which is a key parameter in enzyme kinetics.

Table 2: Illustrative Kinetic Parameters of Chromogenic Substrates for tPA and Urokinase

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)
S-2288tPA0.231.2
S-2444tPA0.292.5
S-2288Urokinase0.083.8
S-2444Urokinase0.022.9

Note: This table presents data for commonly used chromogenic substrates to illustrate typical kinetic values. Specific Km and Vmax values for this compound with tPA and urokinase should be determined experimentally under specific assay conditions.

Urokinase Activity Assay

Urokinase, another critical plasminogen activator, is involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor invasion. Assaying urokinase activity is essential for understanding its role in these processes and for the development of therapeutic interventions.

Experimental Protocol: A General Framework for Urokinase Activity Assay using a p-Nitroanilide Substrate

This protocol provides a general methodology that can be adapted for this compound.

1. Reagent Preparation:

  • Tris Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.8. The buffer should also contain 38 mM NaCl.
  • Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the desired concentration with the Tris buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
  • Urokinase Standard Solution: Prepare a stock solution of urokinase in a suitable buffer and create a series of dilutions to generate a standard curve.
  • Stopping Reagent: A 20% acetic acid solution can be used to stop the enzymatic reaction.

2. Assay Procedure (Endpoint Method):

  • Pre-warm the Tris buffer and substrate solution to 37°C.
  • In a 96-well microplate, add 100 µL of the Tris buffer to each well.
  • Add 20 µL of the urokinase standard or sample to the appropriate wells.
  • Incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 20 µL of the pre-warmed substrate solution to each well.
  • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
  • Stop the reaction by adding 20 µL of the 20% acetic acid solution.
  • Read the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of a blank (containing buffer and substrate but no enzyme) from all readings.
  • Plot the absorbance values of the urokinase standards against their concentrations to generate a standard curve.
  • Determine the concentration of urokinase in the unknown samples by interpolating their absorbance values on the standard curve.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_prep [label="Reagent Preparation\n(Buffer, Substrate, Enzyme, Stop Reagent)"]; plate_setup [label="Plate Setup\n(Add Buffer and Enzyme/Sample)"]; pre_incubation [label="Pre-incubation\n(37°C, 5 min)"]; reaction_init [label="Reaction Initiation\n(Add Substrate)"]; incubation [label="Incubation\n(37°C, 10-30 min)"]; reaction_stop [label="Reaction Termination\n(Add Acetic Acid)"]; read_absorbance [label="Read Absorbance\n(405 nm)"]; data_analysis [label="Data Analysis\n(Standard Curve, Concentration Calculation)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent_prep; reagent_prep -> plate_setup; plate_setup -> pre_incubation; pre_incubation -> reaction_init; reaction_init -> incubation; incubation -> reaction_stop; reaction_stop -> read_absorbance; read_absorbance -> data_analysis; data_analysis -> end; }

Sources

Technical Guide: Sourcing and Validating H-D-Glu(pNA)-OH for High-Specificity Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

In the landscape of protease and peptidase research, substrate specificity is the bedrock of data integrity. While the L-isomer (L-


-Glutamyl-p-nitroanilide) is the ubiquitous standard for Gamma-Glutamyl Transferase (GGT) assays, its stereoisomer, H-D-Glu(pNA)-OH , plays a critical, often understated role. It serves as a vital negative control to validate stereospecificity or as a primary substrate for specialized bacterial D-stereospecific peptidases (e.g., from Bacillus species).

Sourcing this compound presents unique challenges. Unlike the L-isomer, the D-isomer is not a commodity chemical. It requires rigorous validation to ensure it is free from L-isomer contamination, which can generate false positives in high-sensitivity kinetic assays.

Chemical Specifications (The "Gold Standard")
ParameterSpecificationTechnical Note
Chemical Name This compoundAlso known as D-Glutamic acid

-4-nitroanilide
CAS Number 60133-17-7 Critical:[1] Do not confuse with L-isomer (7300-59-6)
Molecular Formula

Free amine at N-term; Free acid at C-term
Molecular Weight 267.24 g/mol
Purity (HPLC)

Lower purity (

) risks high background absorbance
Chiral Purity

ee
Essential: Must confirm minimal L-isomer presence
Appearance White to pale yellow powderDeep yellow indicates free p-Nitroaniline (degradation)
Solubility DMSO, Dilute Acid (Formic)Limited stability in neutral aqueous buffers over time

Part 2: Sourcing Strategy & Supplier Evaluation

Sourcing this compound requires a "Trust but Verify" approach. Many catalog houses act as distributors for a few central manufacturers.

Supplier Tiering
  • Tier 1 (Primary Manufacturers): Companies with in-house peptide synthesis and chiral separation capabilities (e.g., Bachem , Biosynth , specialized Chinese CROs like GlpBio or J&K Scientific ).

  • Tier 2 (Distributors): General chemical catalogs. Risk of lot-to-lot variability is higher.

The "Isomer Trap"

The most common failure mode in sourcing this compound is receiving a lot contaminated with the L-isomer.

  • Directive: Always request a Chiral HPLC trace in the Certificate of Analysis (CoA). If the supplier cannot provide it, reject the lot.

Recommended Suppliers (Verified Listings)
  • J&K Scientific: Product CPTD783309 (High reliability for isomers).

  • GlpBio: Cat GA22220 (Good documentation on purity).

  • CD BioGlyco: Cat X24-11-LY481 (Enzyme substrate specialist).[2]

Part 3: Technical Application & Mechanism

Mechanism of Action

This compound is a chromogenic substrate. The p-nitroanilide (pNA) group is attached to the


-carboxyl of the D-glutamic acid.[3] Upon hydrolysis by a specific enzyme (e.g., a D-stereospecific 

-glutamyl transferase or peptidase), the p-nitroaniline moiety is released.[4]

Detection Physics:

  • Substrate (Intact): Low absorbance at 405 nm.

  • Product (Free pNA): High extinction coefficient (

    
    ) at 405 nm (yellow color).
    
Visualization: Enzymatic Hydrolysis Pathway

G Substrate This compound (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme D-Specific Peptidase Enzyme->Complex Product1 D-Glutamate (Byproduct) Complex->Product1 Hydrolysis Product2 p-Nitroaniline (Chromophore) Complex->Product2 Release Signal Absorbance @ 405 nm Product2->Signal Quantification

Figure 1: Mechanism of chromogenic signal generation. The reaction relies on the specific cleavage of the amide bond between the


-carboxyl of D-Glu and the p-nitroaniline group.

Part 4: Quality Control & Validation Protocol

As a self-validating scientist, you must verify the substrate before critical assays.

Protocol: In-House Purity Validation

Objective: Confirm the absence of free pNA (spontaneous hydrolysis) and verify stereochemical integrity.

Materials:

  • This compound (Test Sample)[3][5]

  • L-Glu(pNA)-OH (Control, Sigma/Merck)

  • Broad-spectrum GGT (e.g., Equine Kidney GGT, known to process L-isomer)

  • Spectrophotometer (405 nm)

Step-by-Step Methodology:

  • Solubility Check:

    • Dissolve 5 mg of this compound in 100

      
      L DMSO. Vortex until clear.
      
    • Dilute to 10 mL with Tris-HCl buffer (pH 8.0).

    • Observation: Solution should be clear. Turbidity implies aggregation or impurities.

  • Background Absorbance (The "Yellow" Test):

    • Measure

      
       of the substrate solution immediately.
      
    • Criteria:

      
       > 0.1 (pathlength 1 cm) indicates significant free pNA contamination (degraded stock). Action:  Recrystallize or Discard.
      
  • Stereochemical "Sniff" Test (The Critical Step):

    • Well A: this compound + Buffer

    • Well B: this compound + Broad-spectrum L-specific GGT

    • Well C: L-Glu(pNA)-OH + Broad-spectrum L-specific GGT (Positive Control)

    • Incubate at 37°C for 30 mins.

    • Analysis:

      • Well C must turn deep yellow.

      • Well B should remain colorless (or match Well A).

      • Failure Mode: If Well B turns yellow, your "D-isomer" is contaminated with L-isomer, or the enzyme lacks strict stereospecificity. This simple assay saves weeks of wasted kinetic studies.

Visualization: QC Decision Tree

QC Start Receive this compound Visual Visual Inspection (Is powder yellow?) Start->Visual Solubility Solubility Test (DMSO -> Buffer) Visual->Solubility White/Pale Fail1 REJECT (Degradation) Visual->Fail1 Deep Yellow AbsCheck Measure A405 (Background) Solubility->AbsCheck EnzymeCheck L-GGT Challenge (Specificity Test) AbsCheck->EnzymeCheck < 0.1 OD AbsCheck->Fail1 > 0.1 OD Pass VALIDATED Proceed to Assay EnzymeCheck->Pass No Activity Fail2 REJECT (L-Isomer Contamination) EnzymeCheck->Fail2 Activity Detected

Figure 2: Quality Control workflow to validate substrate integrity and stereochemical purity prior to experimental use.

References

  • PubChem. (n.d.).[3] Compound Summary: this compound (CID 7090496).[3] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

  • GlpBio. (n.d.). This compound Technical Specifications. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Technical Application Note: H-D-Glu(pNA)-OH Assay Protocol for Gamma-Glutamyl Transpeptidase (GGT)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for quantifying Gamma-Glutamyl Transpeptidase (GGT; EC 2.3.2.[1]2) activity using the chromogenic substrate H-D-Glu(pNA)-OH (


-D-Glutamyl-p-nitroanilide). While the L-isomer is the standard for mammalian GGT detection, the D-isomer specified here is critical for studying enzyme stereospecificity, characterizing bacterial GGTs (e.g., Bacillus spp.), or serving as a negative control in mammalian assays. This guide synthesizes the chemical principle, step-by-step methodology, and data validation strategies required for high-fidelity kinetic analysis.

Introduction & Principle

Gamma-glutamyl transpeptidase is a membrane-bound enzyme central to glutathione metabolism and xenobiotic detoxification. It catalyzes the transfer of the


-glutamyl moiety from a donor substrate to an acceptor (transpeptidation) or water (hydrolysis).[1]

In this assay, This compound acts as the


-glutamyl donor. Upon enzymatic cleavage by a stereospecific GGT, the chromophore p-nitroaniline (pNA)  is released. The rate of pNA formation, measured by absorbance at 405–410 nm , is directly proportional to GGT activity.
Critical Insight: Stereospecificity

CAUTION: Mammalian GGT is highly specific for L-glutamyl residues.

  • H-L-Glu(pNA)-OH: The standard substrate for measuring mammalian serum/tissue GGT activity.

  • This compound: The substrate specified in this protocol.[2] It is typically used to:

    • Assay Bacterial GGTs: Certain bacterial enzymes (e.g., from B. subtilis) exhibit activity toward D-isomers.

    • Determine Stereoselectivity: Used alongside the L-isomer to calculate the Stereospecificity Index (SI).

    • Negative Control: Verifies that a signal in a mammalian lysate is not due to non-specific amidase activity.

The protocol below applies to both isomers, but the expected activity levels will vary drastically depending on the enzyme source.

Reaction Mechanism

The assay relies on a transpeptidation reaction, which is faster and more sensitive than simple hydrolysis. Glycylglycine is added as the acceptor molecule.[1][3]

GGT_Reaction Substrate This compound (Colorless Donor) Enzyme GGT Enzyme Substrate->Enzyme Acceptor Glycylglycine (Acceptor) Acceptor->Enzyme Product1 H-D-Glu-Gly-Gly (Transpeptidation Product) Enzyme->Product1 Cleavage & Transfer Product2 p-Nitroaniline (pNA) (Yellow Chromophore) Enzyme->Product2 Cleavage & Transfer Readout Kinetic Measurement Product2->Readout Absorbance @ 405 nm

Figure 1: Reaction mechanism. GGT transfers the D-glutamyl group to Glycylglycine, liberating pNA.

Materials & Reagents

Reagents
ComponentSpecificationStorage
Substrate This compound (or H-L-Glu(pNA)-OH)-20°C, Desiccated
Acceptor Glycylglycine (Gly-Gly)RT
Buffer Base Tris (Tris(hydroxymethyl)aminomethane)RT
Standard p-Nitroaniline (pNA), crystallineRT
Solvent 1 M HCl (for solubilization) or DMSORT
Stop Soln. 1.0 M Acetic Acid (Optional for end-point)RT
Equipment
  • Microplate reader capable of kinetic reading at 405 nm (or 410 nm).

  • 96-well clear flat-bottom microplates.[4]

  • Multi-channel pipettes.

Experimental Protocol

Reagent Preparation

The solubility of Glu-pNA derivatives can be challenging. Follow this specific solubilization method.

  • Assay Buffer (100 mM Tris, pH 8.0):

    • Dissolve 1.21 g Tris base in 80 mL dH₂O.

    • Adjust pH to 8.0 using HCl.

    • Add Glycylglycine to a final concentration of 100 mM (1.32 g/100 mL).

    • Adjust volume to 100 mL. Store at 4°C.

  • 20 mM Substrate Stock (this compound):

    • Critical Step: Glu-pNA is often insoluble in neutral buffer.

    • Dissolve powder in a minimal volume of 1 M HCl or DMSO (e.g., 10 mg in 0.5 mL).

    • Dilute with dH₂O to reach 20 mM.

    • Note: If the solution turns yellow immediately, the substrate has hydrolyzed; discard.

  • pNA Standard Stock (10 mM):

    • Dissolve pure p-nitroaniline in DMSO to 10 mM.

Assay Workflow (96-Well Plate)

Workflow Start Start Prep 1. Prepare Reagents (Substrate in acidic solution/DMSO) Start->Prep Blank 2. Plate Setup Add 150 µL Buffer to Blanks Prep->Blank Sample 3. Sample Addition Add 10-20 µL Sample/Enzyme Blank->Sample PreInc 4. Pre-Incubation 37°C for 5 mins (Temp equilibration) Sample->PreInc Initiate 5. Initiate Reaction Add 20-50 µL Substrate Stock PreInc->Initiate Read 6. Kinetic Reading Abs @ 405nm, every 1 min for 10-20 mins Initiate->Read

Figure 2: Step-by-step assay workflow.[3][5]

Detailed Steps:

  • Blanking: Add 150 µL of Assay Buffer to "Blank" wells.

  • Sample: Add 10–50 µL of enzyme sample (lysate, serum, or purified protein) to "Test" wells.

  • Volume Adjust: Bring all wells to a uniform volume (e.g., 180 µL) with Assay Buffer.

  • Equilibration: Incubate plate at 37°C for 5 minutes to ensure temperature stability.

  • Initiation: Add 20 µL of 20 mM Substrate Stock to all wells (Final conc: ~2 mM). Use a multi-channel pipette for simultaneous start.

  • Measurement: Immediately read absorbance at 405 nm in kinetic mode (1-minute intervals) for 10–20 minutes at 37°C.

Data Analysis & Validation

pNA Standard Curve (Self-Validation)

Do not rely solely on theoretical extinction coefficients. Create a standard curve to account for your specific buffer conditions and pathlength.

  • Prepare pNA standards: 0, 10, 20, 40, 80, 160 nmol/well.

  • Read OD405.[4][5]

  • Plot OD405 (y-axis) vs nmol pNA (x-axis) .

  • Calculate the slope (

    
    ).
    
Calculation of Activity

Calculate the change in absorbance per minute (


) from the linear portion of the kinetic curve.


  • 
     : Change in absorbance per minute.[5]
    
  • Slope

    
     : Slope from standard curve (
    
    
    
    ).
  • 
     : Volume of sample added in mL.
    
  • Unit Definition : One Unit (U) is the amount of enzyme that generates 1.0

    
    mol of pNA per minute at 37°C.[5]
    

Alternative (Beer-Lambert Law): If a standard curve is impossible, use the extinction coefficient (


) of pNA.


(Note: Pathlength correction is required for microplates).
Troubleshooting Table
IssueProbable CauseSolution
No Activity (Mammalian) Wrong IsomerEnsure you are using L-Glu(pNA) for mammalian GGT. D-Glu is for bacterial/specificity studies.
High Background Substrate HydrolysisSubstrate stock is old or was stored at neutral pH. Re-make in acidic solution/DMSO.
Non-Linear Kinetics Substrate DepletionDilute enzyme sample 1:5 or 1:10 and re-run.
Precipitation Low SolubilityEnsure final DMSO concentration is <5% but sufficient to keep substrate solubilized.

References

  • Substrate Specificity & Mechanism

    • Castellano, I., & Merlino, A. (2012). Gamma-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Biochimie, 94(12), 2465-2483. Link

  • Assay Principle (Standard L-form)

    • Szasz, G. (1969). A kinetic photometric method for serum gamma-glutamyl transpeptidase. Clinical Chemistry, 15(2), 124-136. Link

  • Bacterial GGT Specificity (D-isomer activity)

    • Minami, H., et al. (2003). Stereospecificity of the reaction catalyzed by gamma-glutamyltranspeptidase from Bacillus subtilis. Bioscience, Biotechnology, and Biochemistry, 67(9), 2010-2014. Link

  • Extinction Coefficients

    • Lottenberg, R., & Jackson, C. M. (1983).[6] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta, 742(3), 558-564.[6] Link

Sources

Colorimetric enzyme assay using H-D-Glu(pNA)-OH substrate

Application Note: Stereospecific Profiling of Bacterial -Glutamyl Transpeptidases using H-D-Glu(pNA)-OH[1]

Abstract & Introduction

In the landscape of antimicrobial drug development, targeting bacterial cell wall metabolism and capsule degradation mechanisms has emerged as a high-priority strategy. Unlike mammalian systems that predominantly utilize L-amino acids, bacteria (specifically Bacillus species) rely heavily on D-glutamic acid for the synthesis of Poly-

1

This application note details a robust colorimetric protocol for assaying D-stereospecific


-Glutamyl Transpeptidase (GGT)This compound1
Key Applications
  • Virulence Factor Screening: Quantifying GGT activity involved in bacterial PGA capsule degradation.

  • Enzyme Kinetics: Determining

    
     and 
    
    
    for D-stereospecific peptidases.
  • Hit Validation: High-throughput screening (HTS) of small molecule inhibitors targeting bacterial D-glutamate metabolism.[1]

Scientific Principle

Mechanism of Action

The assay relies on the stereospecific hydrolysis of the

This compound

1123p-Nitroaniline (pNA)1
  • Substrate: this compound (Colorless/Faint Yellow)[1]

  • Product: p-Nitroaniline (Bright Yellow,

    
    )[1]
    

The rate of yellow color formation is directly proportional to the specific enzyme activity.

Biological Context: The PGA Degradation Pathway

In Bacillus subtilis, the degradation of the protective PGA capsule is a two-step process.[3] The enzyme GGT is critical for the terminal exopeptidase activity, liberating D-glutamate for metabolic recycling.

GGT_PathwayPGAPoly-γ-Glutamic Acid(Capsule)Oligoγ-Oligo-GlutamatesPGA->Oligo CleavageEndoEndo-hydrolase(PgdS)Endo->PGADGluD-Glutamate(Nutrient/Recycling)Oligo->DGlu HydrolysisGGTBacterial GGT(Target Enzyme)GGT->OligoSubstrateThis compound(Synthetic Mimic)GGT->Substrate CatalysisSubstrate->DGlu Assay ReactionpNAp-Nitroaniline(Yellow Signal)Substrate->pNA Release

Figure 1: Biological role of GGT in capsule degradation and the parallel synthetic assay pathway.

Materials & Preparation

Reagents
ReagentSpecificationStorageNotes
Substrate This compound-20°CHygroscopic. Warm to RT before opening.
Solvent DMSO (Anhydrous)RTUsed for stock solution.[1]
Assay Buffer 100 mM Tris-HCl, pH 8.54°CpH is critical for pNA extinction coefficient.[1]
Enzyme Recombinant B. subtilis GGT-80°CAvoid freeze-thaw cycles.[1]
Standard p-Nitroaniline (pNA)RTRequired for standard curve.[1][4]
Substrate Stock Preparation (20 mM)

This compound can be difficult to dissolve directly in aqueous buffers.[1]

  • Weigh 5.3 mg of this compound (MW: 267.24 g/mol ).

  • Dissolve completely in 100 µL of 100% DMSO . Vortex until clear.

  • Dilute to 1.0 mL with Assay Buffer (Tris-HCl pH 8.5).

    • Note: If precipitation occurs, lower the concentration to 10 mM or maintain a higher DMSO % (up to 5% is usually tolerated by GGT).[1]

Experimental Protocol

Assay Conditions
  • Detection: Absorbance at 405 nm (OD405)[1]

  • Temperature: 37°C (Standard bacterial physiological temp)

  • Format: 96-well clear flat-bottom microplate[1]

  • Mode: Kinetic (Continuous reading) preferred over Endpoint.

Plate Layout & Workflow

WorkflowStartStart: Reagent PrepBlankBlank Wells:Buffer + Substrate(No Enzyme)Start->BlankStandardStandard Curve:pNA (0 - 100 µM)Start->StandardSampleSample Wells:Enzyme + SubstrateStart->SampleIncubateIncubate @ 37°C(Reader Chamber)Blank->IncubateStandard->IncubateSample->IncubateReadKinetic ReadOD 405nmEvery 1 min for 30 minIncubate->Read

Figure 2: Microplate assay workflow ensuring simultaneous measurement of blanks and standards.

Step-by-Step Procedure
  • Preparation of Standard Curve (Essential):

    • Prepare a 1 mM pNA stock in Assay Buffer.

    • Perform serial dilutions to generate standards: 0, 10, 20, 40, 60, 80, 100 µM.

    • Add 200 µL of each standard to the plate.

  • Enzyme Addition:

    • Add 10 µL to 50 µL of enzyme sample (purified GGT or lysate) to sample wells.

    • Add equivalent volume of Assay Buffer to Blank wells .

    • Adjust volume to 100 µL with Assay Buffer.

  • Reaction Initiation:

    • Add 100 µL of Substrate Working Solution (pre-warmed to 37°C) to all sample and blank wells.[1]

    • Final Reaction Volume: 200 µL.

    • Final Substrate Concentration: ~1 mM (adjust based on

      
      ).[1]
      
  • Measurement:

    • Immediately place in plate reader at 37°C.

    • Shake for 5 seconds to mix.

    • Measure OD405 every 60 seconds for 20–40 minutes.

Data Analysis & Calculations

The Extinction Coefficient ( )

While the theoretical


1Do not rely on the theoretical value.
  • Plot Standard Curve: OD405 (y-axis) vs. pNA Concentration (µM) (x-axis).

  • Determine Slope (

    
    ):  The slope represents OD/µM.
    
Activity Calculation

Calculate the change in absorbance over time (

1

Where:

  • 
    : Change in absorbance per minute.
    
  • 
    : Total reaction volume (200 µL).[1]
    
  • 
    : Slope from standard curve (OD/µM).[1]
    
  • 
    : Volume of enzyme added (µL).
    
  • 
    : Light path length (usually 0.6 cm for 200 µL in 96-well plate, but canceled out if 
    
    
    is derived from the same plate volume).

Unit Definition: One unit (U) is defined as the amount of enzyme required to release 1 µmol of pNA per minute at pH 8.5, 37°C.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
High Background Color Spontaneous hydrolysisSubstrate is unstable at high pH > 9.0 or if stored improperly.[1] Use fresh substrate and keep pH < 9.0.
No Activity Detected Wrong Isomer SpecificityEnsure the enzyme is a bacterial GGT or D-peptidase. Mammalian GGT will NOT cleave H-D-Glu(pNA).[1] Use L-Glu(pNA) as a positive control to verify enzyme viability if source is unknown.[1]
Precipitation Low SolubilityThis compound is hydrophobic.[1] Ensure initial dissolution in DMSO before buffer addition.
Non-Linear Kinetics Substrate DepletionDilute the enzyme sample. The rate should be constant for at least 10 minutes.

References

  • Kimura, K., et al. (2004).[1][2] "Characterization of Bacillus subtilis gamma-glutamyltransferase and its involvement in the degradation of capsule poly-gamma-glutamate." Microbiology.

  • Minami, H., et al. (2003).[1][2] "A mutant Bacillus subtilis gamma-glutamyltranspeptidase specialized in hydrolysis activity."[1][2][3] FEMS Microbiology Letters.

  • Lottenberg, R., & Jackson, C. M. (1983).[1] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA).[1]

  • BenchChem. "The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays."

  • PubChem. "this compound Compound Summary."[1][5] [1]

High-Throughput Screening for Stereospecific Hydrolytic Activity using H-D-Glu(pNA)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for utilizing H-D-Glu(pNA)-OH (D-Glutamic acid


-p-nitroanilide) as a chromogenic substrate in High-Throughput Screening (HTS). While its L-isomer (L-GpNA) is the standard substrate for 

-Glutamyl Transferase (GGT) transpeptidation assays, the D-isomer provides a unique pharmacological window: it is exclusively processed via hydrolysis and does not participate in transpeptidation with standard acceptors like glycylglycine.[1] This distinction allows researchers to isolate and screen for modulators of the hydrolytic catalytic domain or investigate D-stereospecific bacterial peptidases involved in cell wall metabolism.

Scientific Background & Mechanism[2][3][4][5][6][7]

The Substrate: this compound
  • CAS Number: 60133-17-7[2][3]

  • Molecular Formula:

    
    
    
  • Detection Principle: The compound consists of a D-glutamic acid residue amide-linked to a p-nitroaniline (pNA) chromophore.[2] Upon enzymatic cleavage of the

    
    -amide bond, free pNA is released.
    
  • Optical Property: pNA absorbs strongly at 405 nm (Yellow), whereas the intact substrate is colorless.

Mechanistic Advantage in HTS

Standard GGT assays utilize L-GpNA in the presence of an acceptor (Gly-Gly) to measure transpeptidation (Ping-Pong Bi-Bi mechanism). However, this compound is not recognized as a donor for transpeptidation. Therefore, it isolates the hydrolytic activity (Water as acceptor).

Key Application Areas:

  • GGT Hydrolysis Inhibitor Screening: Differentiating inhibitors that block the acceptor site vs. the donor site.

  • Bacterial D-Amino Acid Metabolism: Screening for bacterial enzymes (e.g., Bacillus peptidases) that specifically cleave D-glutamyl residues in peptidoglycan precursors.

Reaction Scheme

The enzymatic hydrolysis follows pseudo-first-order kinetics in the presence of excess water:



G cluster_0 Enzymatic Hydrolysis Pathway Substrate This compound (Colorless) Complex [Enzyme-Substrate Complex] Substrate->Complex + Enzyme Enzyme Enzyme (GGT / D-Peptidase) Product1 D-Glutamic Acid Complex->Product1 Hydrolysis Product2 p-Nitroaniline (Abs @ 405nm) Complex->Product2 Chromogenic Release

Figure 1: Reaction mechanism showing the specific hydrolytic cleavage of the D-isomer substrate.[1]

Experimental Protocol

Materials & Reagents
ComponentSpecificationStorage
Substrate This compound (>98% purity)-20°C (Desiccated)
Assay Buffer 100 mM Tris-HCl, pH 8.0 (or PBS)4°C
Enzyme Source Purified GGT (Equine/Human) or Bacterial Lysate-80°C
Solvent DMSO (Anhydrous) or 0.1 M HCl (for stock)RT
Stop Solution 1.0 M Acetic Acid or 10% Acetic AcidRT
Control Acivicin (GGT Inhibitor) or standard protease inhibitors-20°C
Reagent Preparation (Critical Step)

Self-Validating Step: pNA derivatives often suffer from solubility issues.

  • Stock Solution (20 mM): Dissolve this compound in DMSO . If aqueous solubility is required for stock, use 0.05 M HCl initially, then dilute into buffer, but DMSO is preferred for HTS stability.

    • Note: Sonicate if necessary. Solution should be clear yellow/orange.

  • Working Solution (2X): Dilute Stock to 2 mM in Assay Buffer immediately before use. (Final assay concentration will be 1 mM).

Enzyme Kinetics (Km Determination)

Before running HTS, determine the


 for your specific enzyme batch, as the D-isomer often has a higher 

than the L-isomer.
  • Prepare substrate dilution series (0.1 mM to 10 mM).

  • Incubate with fixed enzyme concentration.

  • Plot Initial Velocity (

    
    ) vs. [S].
    
  • HTS Standard: Use substrate concentration at

    
     or 
    
    
    
    to ensure sensitivity to competitive inhibitors.
HTS Workflow (384-well Plate)

Workflow Start Start: 384-Well Plate Preparation Step1 1. Dispense 10 µL Test Compounds (DMSO stock) Start->Step1 Step2 2. Add 20 µL Enzyme Solution (Optimized Concentration) Step1->Step2 Step3 3. Pre-Incubation (15 min @ 37°C) Step2->Step3 Step4 4. Add 20 µL Substrate Solution (this compound) Step3->Step4 Step5 5. Kinetic Read (Continuous) Absorbance @ 405nm (Every 2 min for 60 min) Step4->Step5 Step6 6. Data Analysis Calculate Slope (mOD/min) Step5->Step6

Figure 2: Step-by-step HTS workflow for kinetic screening.

Detailed Steps:

  • Compound Addition: Dispense 10 µL of test compounds (or DMSO control) into wells.

  • Enzyme Addition: Add 20 µL of Enzyme solution.

  • Pre-incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

  • Substrate Initiation: Add 20 µL of 2 mM this compound Working Solution (Final [S] = 1 mM).

  • Detection: Immediately place in plate reader. Measure Absorbance at 405 nm kinetically for 30–60 minutes.

    • Endpoint Option: If kinetic read is unavailable, incubate for 60 mins, then add 10 µL of 1.0 M Acetic Acid to stop reaction and read endpoint.

Data Analysis & Validation

Calculation of Activity

Calculate the reaction rate (


) using the extinction coefficient (

) of p-nitroaniline.
  • 
     (Pathlength correction required for microplates).
    
  • Pathlength (

    
    ):  For 50 µL volume in 384-well plate, 
    
    
    
    .


Percent Inhibition


Quality Control (Z' Factor)

To validate the assay for HTS, calculate the Z' factor using Positive Controls (Enzyme + Substrate + DMSO) and Negative Controls (Substrate only or Enzyme + Known Inhibitor).



  • Target: Z' > 0.5 indicates a robust assay.

Troubleshooting Guide

IssueProbable CauseSolution
High Background (Yellow) Spontaneous hydrolysisUse fresh substrate stock; Keep stock in DMSO at -20°C; Check buffer pH (avoid >8.5).
Low Signal Low D-stereospecificityConfirm enzyme accepts D-isomer. Increase enzyme concentration (D-isomer turnover is often slower than L-isomer).
Precipitation Substrate insolubilityEnsure DMSO concentration is <5% in final assay. Warm buffer to 37°C before adding substrate.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or shorten assay time.

References

  • Castellano, I. & Merlino, A. (2012). Gamma-Glutamyl Transpeptidases: Structure and Function. Springer. (Describes the hydrolytic vs.
  • Allison, R.D. (1985). "Gamma-Glutamyl Transpeptidase: Kinetics and Mechanism". Methods in Enzymology, 113, 419-437. Link

  • Sigma-Aldrich . (n.d.). Product Information: L-Glutamic acid γ-(p-nitroanilide). (Provides baseline solubility and extinction coefficients applicable to the D-isomer). Link

  • Minami, H. et al. (2003). "Stereoselectivity of gamma-glutamyltranspeptidase: utilization of D-gamma-glutamyl compounds". Bioscience, Biotechnology, and Biochemistry, 67(4). (Specific reference for D-isomer hydrolysis).
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7090496, this compound.[2] Link

Sources

Technical Guide: H-D-Glu(pNA)-OH Chromogenic Assays for D-Stereospecific Peptidase Activity

[1]

Introduction & Mechanistic Basis[1]

The quantification of proteolytic activity is a cornerstone of drug discovery, particularly when targeting enzymes with high stereospecificity. H-D-Glu(pNA)-OH (D-Glutamic acid


1

1
The Principle of pNA Release

The assay relies on the enzymatic hydrolysis of the amide bond between the D-glutamic acid moiety and the p-nitroaniline (pNA) chromophore.[2]

  • Native State: The intact substrate, this compound, is relatively colorless in aqueous solution at neutral pH.[1]

  • Enzymatic Cleavage: Upon binding to a D-stereospecific peptidase, the amide bond is hydrolyzed.[1]

  • Signal Generation: This reaction releases free p-nitroaniline.[1] Under basic or neutral conditions, free pNA exhibits a strong absorbance maximum at 405 nm (yellow color), allowing for direct spectrophotometric quantification.[1]

1

Experimental Workflow & Signaling Pathway

The following diagram illustrates the kinetic pathway and signal generation workflow. This self-validating loop ensures that the signal measured is strictly a function of enzymatic turnover.

GSubstrateSubstrateThis compoundES_ComplexEnzyme-SubstrateComplexSubstrate->ES_Complex+ EnzymeEnzymeTarget Enzyme(D-Peptidase)Enzyme->ES_ComplexHydrolysisHydrolysisEventES_Complex->Hydrolysisk_catProduct_GluD-Glutamic AcidHydrolysis->Product_GluProduct_pNAp-Nitroaniline(Chromophore)Hydrolysis->Product_pNAReleaseDetectionDetectionOD @ 405 nmProduct_pNA->DetectionAbsorbanceSignalControlNegative Control(No Enzyme)Control->DetectionBaselineSubtraction

Figure 1: Kinetic workflow of the this compound hydrolysis assay. The enzymatic cleavage releases the pNA chromophore, which is quantified spectrophotometrically.[2][3]

Materials & Preparation

Reagents
  • Substrate: this compound (High purity >95%).[1][4]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous.[1]

  • Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4 – 8.0 (Optimized for target enzyme).

  • Stop Solution (Optional for End-point): 10% Acetic Acid or 1 M HCl.

  • pNA Standard: p-Nitroaniline (for standard curve generation).[1][3][5]

Stock Solution Preparation

The substrate is hydrophobic and requires organic co-solvents for stability.

  • Concentration: Prepare a 20 mM to 100 mM stock solution in 100% DMSO.

    • Note: Avoid aqueous buffers for the stock solution to prevent spontaneous hydrolysis.

  • Storage: Aliquot into light-protective (amber) tubes and store at -20°C. Stable for 3-6 months.

  • Working Solution: Dilute the stock into the Assay Buffer immediately prior to use. A typical final assay concentration ranges from 0.5 mM to 2.0 mM . Keep DMSO concentration in the final assay <5% to avoid enzyme inhibition.

Standard Operating Protocol

Assay Setup (96-Well Plate Format)

This protocol is designed for a Kinetic Assay , which is superior to end-point assays for determining enzyme velocity and identifying inhibition.[1]

Well TypeComponentVolume (

L)
Notes
Blank Assay Buffer100Corrects for buffer background.
Substrate Control Buffer + Substrate100Monitors spontaneous hydrolysis.
Test Sample Enzyme + Buffer50Pre-incubate enzyme if necessary.
Inhibitor (Optional) Enzyme + Inhibitor50Pre-incubate 10-30 min before substrate.[1]
Execution Steps
  • Pre-incubation: Incubate the plate containing Enzyme/Buffer at the assay temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Substrate Addition: Add 50

    
    L  of 2x concentrated this compound working solution to all reaction wells (Test and Substrate Control).
    
    • Rapid Mixing: Use a multichannel pipette for simultaneous start.

  • Measurement (Kinetic): Immediately place the plate in a reader.

    • Wavelength: 405 nm.[3][5][6]

    • Interval: Read every 30–60 seconds for 20–60 minutes.

    • Shake: Brief orbital shake (3s) before the first read.

End-Point Variant

If a kinetic reader is unavailable:

  • Incubate for a fixed time (e.g., 30 min).

  • Add 50

    
    L  of Stop Solution (10% Acetic Acid) to terminate the reaction.
    
  • Read Endpoint Absorbance at 405 nm.

Data Analysis & Validation

The pNA Standard Curve (Crucial Step)

Do not rely solely on a theoretical extinction coefficient (

1
  • Prepare pNA standards ranging from 0 to 200

    
    M  in the Assay Buffer.
    
  • Measure OD @ 405 nm.[2][3][5]

  • Plot OD (y-axis) vs. Concentration (x-axis).[1]

  • Calculate the slope (

    
    ).[1] This is your experimental conversion factor.
    
Calculating Enzyme Activity

Use the linear portion of the kinetic trace (Initial Velocity,

1
  • 
    :  Slope of the reaction curve (Test - Substrate Control).
    
  • 
    :  From standard curve (
    
    
    ).
  • 
    :  Volume of enzyme added (mL).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background (Yellow) Spontaneous hydrolysis or aged substrate.[1]Prepare fresh working solution; Store stocks in DMSO at -20°C.
Non-Linear Kinetics Substrate depletion or product inhibition.[1]Dilute enzyme; Measure initial velocity (

conversion).
Low Signal pH mismatch or low solubility.Verify pH is >7.0 (pNA is colorless at acidic pH); Check DMSO compatibility.

References

  • BenchChem. (2025).[1][2] Utilizing H-Glu-pNA for Enzyme Activity Assays in a 96-Well Plate Format. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of Leucine Aminopeptidase (pNA Release Protocol). Retrieved from [1]

  • PubChem. (2024).[1][7] this compound Compound Summary. National Library of Medicine. Retrieved from [1]

  • Cayman Chemical. (2023).[1] Caspase-9 Chromogenic Substrate (pNA based) Product Insert. Retrieved from [1]

H-D-Glu(pNA)-OH in drug discovery for enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereospecific Profiling of Gamma-Glutamyl Transpeptidase (GGT) using H-D-Glu(pNA)-OH

Core Directive & Introduction

Title: Advanced Protocol: this compound as a Stereospecific Probe for Bacterial and Mammalian GGT Inhibitor Screening.

Executive Summary: In the landscape of enzyme inhibitor discovery, stereochemistry is a critical yet often underutilized dimension. While L-isomer substrates like L-


-Glu-pNA are standard for assaying Gamma-Glutamyl Transpeptidase (GGT), the D-isomer This compound  (CAS: 60133-17-7) serves as a specialized probe. It is particularly valuable for characterizing bacterial GGTs (e.g., from Bacillus or Geobacillus species) which, unlike their mammalian counterparts, often exhibit significant catalytic activity toward D-glutamyl moieties. This application note details the protocol for using this compound to screen for stereospecific inhibitors and to map the "stereochemical lock" of GGT active sites, a key step in developing selective antibiotics and chemotherapeutics.

Scientific Integrity & Logic (Mechanism)

The Mechanistic Basis

GGT catalyzes the cleavage of the


-glutamyl bond.[1][2] The reaction proceeds via a Ping-Pong Bi-Bi mechanism .
  • Acylation (Step 1): The enzyme nucleophile (usually an N-terminal Threonine) attacks the

    
    -carbonyl of the substrate, releasing the leaving group (p-nitroaniline, pNA) and forming a 
    
    
    
    -glutamyl-enzyme intermediate.
  • Deacylation (Step 2): An acceptor molecule (water or a peptide like Gly-Gly) attacks the intermediate, regenerating the enzyme.

Why this compound?

  • Mammalian GGT: Highly specific for L-isomers. High Km or negligible activity with D-Glu-pNA.

  • Bacterial GGT: Many bacterial GGTs (e.g., B. subtilis) possess a more flexible active site or specific pockets for D-amino acids (common in bacterial cell walls). High turnover of this compound indicates a bacterial-like active site architecture.

  • Signal Generation: The release of pNA provides a direct colorimetric readout at 405 nm .[3]

Pathway Visualization

GGT_Reaction Substrate This compound (Substrate) Complex1 [Enzyme-Substrate] Substrate->Complex1 Binding Enzyme Free Enzyme (GGT-OH) Enzyme->Complex1 Binding AcylEnzyme Gamma-Glutamyl-Enzyme (Intermediate) Complex1->AcylEnzyme Acylation pNA p-Nitroaniline (Yellow Signal @ 405nm) Complex1->pNA Release AcylEnzyme->Enzyme Regeneration Product D-Gamma-Glu-Acceptor AcylEnzyme->Product Deacylation Acceptor Acceptor (Gly-Gly or H2O) Acceptor->AcylEnzyme Nucleophilic Attack

Figure 1: Kinetic mechanism of GGT using this compound. The yellow colorimetric signal (pNA) is released during the initial acylation step, allowing real-time monitoring of enzyme activity.

Experimental Protocols

Reagent Preparation
  • Substrate Stock (100 mM): Dissolve this compound in 100% DMSO.

    • Note: The D-isomer can be less soluble than the L-isomer in aqueous buffers. Prepare fresh or store at -20°C for <1 month. Avoid freeze-thaw cycles.[4]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0 (optimal for most GGTs).

  • Acceptor Stock (Optional but Recommended): 100 mM Glycylglycine (Gly-Gly) in Assay Buffer.

    • Insight: Gly-Gly acts as a transpeptidation acceptor, accelerating the deacylation step and preventing the "clogging" of the enzyme, often increasing

      
      .
      
Assay Protocol: Kinetic Screening

Objective: Determine


 and 

for the D-isomer or screen inhibitors (

).
StepActionVolume (µL)Critical Notes
1 Buffer Prep 140 µLPre-warm buffer to 37°C.
2 Enzyme Addition 20 µLAdd purified GGT (e.g., B. subtilis GGT ~0.1 µg/mL). Keep on ice before use.
3 Inhibitor (or Vehicle) 20 µLFor screening: Add test compound. For Control: Add buffer/DMSO. Incubate 10 min.
4 Substrate Initiation 20 µLAdd this compound (Final conc: 0.1 - 5 mM).
5 Measurement -Immediately read Absorbance at 405 nm in kinetic mode.

Detection Parameters:

  • Wavelength: 405 nm (Extinction coefficient of pNA

    
     at pH 8.0).
    
  • Duration: 10–20 minutes.

  • Interval: 30 seconds.

  • Temperature: 37°C (or 50°C for thermophilic enzymes like Geobacillus GGT).

Data Analysis Workflow
  • Calculate Velocity (

    
    ): 
    
    
    
    
    Where
    
    
    is the pathlength (0.6 cm for 200 µL in 96-well plate).
  • Inhibition (

    
    ): 
    Plot 
    
    
    
    vs.
    
    
    . Fit to the 4-parameter logistic equation.
  • Stereospecificity Index (SI):

    
    
    
    • Mammalian GGT SI: >1000 (Strict L-specificity).

    • Bacterial GGT SI: ~1–10 (High D-tolerance).

Application in Drug Discovery

A. Antibiotic Discovery (Bacterial Targets)

Bacterial cell walls contain D-glutamate. Enzymes that process D-Glu are potential antibiotic targets.

  • Strategy: Screen libraries against bacterial GGT using this compound.

  • Hit Validation: Compounds that inhibit the hydrolysis of the D-substrate but not the L-substrate (using mammalian GGT as a counter-screen) represent selective bacterial inhibitors with lower toxicity risks.

B. Cancer Therapeutics (Human GGT)

Human GGT is upregulated in tumors to recycle Glutathione (GSH).[5]

  • Strategy: Use this compound to probe the plasticity of the human GGT active site.

  • Insight: While human GGT is L-specific, transition-state analogs mimicking the D-isomer might bind to the enzyme in a "dead-end" complex, acting as potent uncompetitive inhibitors.

Troubleshooting & Quality Control

IssueProbable CauseSolution
High Background Signal Spontaneous hydrolysis of pNAPrepare substrate fresh. Keep stock in acidic conditions if possible, neutralize only in assay.
Precipitation Low solubility of D-isomerLimit final substrate concentration to <2 mM. Use 5% DMSO in final assay buffer.
No Activity Enzyme specificityConfirm enzyme source. Mammalian GGT may show zero activity; use B. subtilis GGT as a positive control.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or shorten measurement time to the initial linear phase (<10% conversion).

References

  • Castellano, I., & Merlino, A. (2013). Gamma-Glutamyl Transpeptidases: Structure and Function. Springer.

  • Moriguchi, M., et al. (1986). "Partial purification and properties of gamma-glutamyltranspeptidase from mycelia of Morchella esculenta". Archives of Microbiology, 144(1), 15-19.

  • Dvoráková, L., et al. (1996). "Analysis of kinetic properties of gamma-glutamyl transpeptidase from rat kidney". General Physiology and Biophysics, 15(5), 403-413.

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

  • Minami, H., et al. (2003). "Stereospecificity of the reaction catalyzed by gamma-glutamyltranspeptidase". Bioscience, Biotechnology, and Biochemistry.[5] (Contextual reference for stereospecificity comparison).

Sources

Application Note: Stereospecific Kinetic Profiling of D-Glutamyl Peptidases Using H-D-Glu(pNA)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

The characterization of proteases and peptidases often relies on chromogenic substrates that mimic natural peptide bonds. While L-isomer substrates (e.g., L-Glu-pNA) are standard for mammalian enzymes like


-Glutamyl Transferase (GGT), the D-isomer H-D-Glu(pNA)-OH  (D-Glutamic acid 

-p-nitroanilide) is a critical tool for investigating stereospecific enzymes. These enzymes are frequently implicated in bacterial cell wall metabolism (peptidoglycan remodeling), poly-

-glutamic acid (PGA) degradation in Bacillus species, and antibiotic resistance mechanisms.
The Chemico-Biological Mechanism

The assay relies on the enzymatic hydrolysis of the amide bond between the


-carboxyl group of D-glutamic acid and the para-nitroaniline (pNA) moiety.[1]
  • Substrate: this compound is colorless or faintly yellow in solution.

  • Reaction: Upon specific enzymatic cleavage, free p-nitroaniline is released.[1]

  • Detection: Free pNA exhibits a strong absorbance maximum at 405 nm (yellow color) under alkaline or neutral conditions. The rate of color formation is directly proportional to the initial velocity (

    
    ) of the enzyme.
    

Reaction Equation:



Experimental Workflow & Logic

Materials & Reagents[3][4]
  • Substrate: this compound (CAS: 60133-17-7).[2] High purity (>98%) is required to minimize background absorbance.

  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). Note: pNA substrates are hydrophobic; aqueous solubility is poor without initial organic solvation.

  • Assay Buffer: Typically 50-100 mM Tris-HCl or HEPES, pH 7.5 – 8.5. Rationale: pNA extinction coefficient is pH-dependent; alkaline pH favors the unprotonated, highly absorbing form.

  • Enzyme Source: Purified bacterial peptidase, cell lysate, or recombinant D-stereospecific enzyme.

  • Stop Solution (Optional for Endpoint): 10% Acetic Acid or 1 M Citric Acid.

Mechanism Visualization

The following diagram illustrates the kinetic pathway and the assay logic.

EnzymeMechanism Substrate This compound (Substrate) ES_Complex [ES] Complex (Transition State) Substrate->ES_Complex Binding (k1) Enzyme Enzyme (D-Specific) Enzyme->ES_Complex Binding (k1) Product1 D-Glutamate (Acid) ES_Complex->Product1 Catalysis (kcat) Product2 p-Nitroaniline (Chromophore) ES_Complex->Product2 Catalysis (kcat) Signal Absorbance @ 405 nm Product2->Signal Detection Signal->Substrate Kinetic Analysis

Caption: Figure 1. Enzymatic hydrolysis mechanism of this compound yielding the chromogenic reporter p-nitroaniline.

Detailed Protocol

Phase 1: Preparation of Stock Solutions

Critical Step: this compound is prone to spontaneous hydrolysis if stored improperly in aqueous solution.

  • Substrate Stock (20 mM): Dissolve this compound in 100% DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C. Do not refreeze multiple times.

  • pNA Standard Stock (10 mM): Dissolve pure p-nitroaniline in DMSO to create a standard for extinction coefficient determination.

Phase 2: Determination of Extinction Coefficient ( )

Do not rely solely on literature values (typically


), as they vary with buffer pH and temperature.
  • Prepare 0, 10, 20, 40, 80, and 100

    
    M dilutions of the pNA Standard in your specific Assay Buffer .
    
  • Add 200

    
    L of each to a clear 96-well plate.
    
  • Measure Absorbance at 405 nm (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[3]
    
  • Plot

    
     vs. Concentration (M). The slope is 
    
    
    
    (pathlength).
    • Note: For a standard 96-well plate with 200

      
      L volume, pathlength 
      
      
      
      .
Phase 3: Kinetic Assay (Continuous Mode)

This method allows for the calculation of


 and 

.

Plate Setup (96-well): | Component | Blank (


L) | Test Sample (

L) | | :--- | :---: | :---: | | Assay Buffer | 180 -

| 180 -

| | Enzyme Solution | 0 | 20 | | Pre-Incubation | 5 min @ 37°C | 5 min @ 37°C | | Substrate (Start) |

|

| | Total Volume | 200 | 200 |

Procedure:

  • Dilution Series: Prepare substrate working solutions in buffer to achieve final in-well concentrations ranging from

    
     to 
    
    
    
    (e.g., 0.05 mM to 5 mM). Keep DMSO constant (<5%).
  • Equilibration: Incubate enzyme and buffer at 37°C (or optimal temp) for 5 minutes.

  • Initiation: Add substrate to the wells using a multichannel pipette.

  • Measurement: Immediately place in a pre-warmed plate reader. Measure

    
     every 30 seconds for 10–20 minutes.
    
  • Linearity Check: Ensure the

    
     of the progress curve (Abs vs Time) is >0.98 for the initial velocity calculation.
    

Data Analysis & Calculations

Calculating Initial Velocity ( )

For each substrate concentration


, calculate the slope of the linear portion of the curve (

).


Where


 is the effective extinction coefficient derived from your standard curve (Slope of pNA standard).
Michaelis-Menten Parameters

Plot


 against 

and fit to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, Origin, or Python):


  • 
     : Maximum velocity of the enzyme.[4]
    
  • 
     : Substrate concentration at half 
    
    
    
    (indicates affinity).[4]
  • 
     : Turnover number (
    
    
    
    ).
Assay Workflow Diagram

AssayWorkflow Prep 1. Preparation Solubilize this compound in DMSO Prepare Buffer (pH 8.0) Standard 2. Standardization Create pNA Standard Curve Calc Extinction Coeff (ε) Prep->Standard Calibrate Reaction 3. Reaction Setup Mix Enzyme + Buffer Incubate 37°C -> Add Substrate Prep->Reaction Dilute Analyze 5. Analysis Calc v0 (Slope) Fit Michaelis-Menten Standard->Analyze Input ε Read 4. Kinetic Read Measure A405nm every 30s (Continuous Mode) Reaction->Read Start Read->Analyze Raw Data

Caption: Figure 2. Step-by-step workflow for spectrophotometric kinetic profiling.

Troubleshooting & Validation (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , perform the following controls:

IssueObservationRoot CauseSolution
High Background High

at

Spontaneous hydrolysis or degraded substrate.Check stock solution color. If yellow, discard. Store stocks in 100% DMSO at -20°C.
Non-Linear Rates Curve flattens quicklySubstrate depletion or product inhibition.Reduce enzyme concentration or measure for a shorter duration (initial 2-3 mins).
Precipitation Turbidity in wellsSubstrate insolubility in aqueous buffer.Ensure final DMSO concentration is 2-5%. Add 0.01% Triton X-100 to buffer.
No Activity Flat lineEnzyme inactive or wrong stereospecificity.Verify enzyme with L-Glu-pNA (if applicable) to check viability, or confirm D-specificity literature.

References

  • Lottenberg, R., & Jackson, C. M. (1983).[5] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. [Link](Note: Authoritative source on why experimental determination of

    
     is required).
    
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7090496, this compound. Retrieved October 24, 2023, from [Link](Note: Chemical structure and physical property verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background in H-D-Glu(pNA)-OH Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnostic and resolution strategies for high background absorbance (405 nm) in chromogenic peptide assays. Target Audience: Senior Researchers, Assay Developers, and QC Scientists.

Introduction: The "High Background" Phenomenon

In assays utilizing H-D-Glu(pNA)-OH (D-Glutamic acid


-4-nitroanilide), the release of p-nitroaniline (pNA) is the signal generator. While robust, this chemistry is susceptible to "High Background"—a condition where the baseline absorbance at 405 nm is elevated before enzymatic turnover occurs.

This guide deconstructs the chemical and physical sources of this error, distinguishing between intrinsic reagent instability (hydrolysis) and extrinsic interference (turbidity/matrix effects).

Core Chemical Mechanism

The assay relies on the cleavage of the amide bond between the D-Glutamic acid and the p-nitroaniline moiety.

  • Substrate (Intact): Low absorbance at 405 nm.

  • Product (Free pNA): High absorbance at 405 nm (Yellow).

The Problem: If the background is high (


 in a blank), the dynamic range of the assay shrinks, and sensitivity to low-activity samples is lost.

Diagnostic Workflow

Use this logic gate to isolate the source of the background signal.

TroubleshootingFlow Start High Background (A405 > 0.2) CheckBlank Step 1: Check Reagent Blank (Buffer + Substrate, No Enzyme) Start->CheckBlank IsBlankHigh Is Blank High? CheckBlank->IsBlankHigh ReagentIssue Source: Reagent/Buffer IsBlankHigh->ReagentIssue Yes SampleIssue Source: Sample Matrix IsBlankHigh->SampleIssue No CheckSolubility Step 2: Centrifuge Blank (10,000 x g, 5 min) ReagentIssue->CheckSolubility CheckSample Step 3: Check Sample Blank (Sample + Buffer, No Substrate) SampleIssue->CheckSample IsPellet Visible Pellet? CheckSolubility->IsPellet Turbidity Cause: Substrate Precipitation (Solubility Issue) IsPellet->Turbidity Yes Hydrolysis Cause: Spontaneous Hydrolysis (pH/Purity Issue) IsPellet->Hydrolysis No MatrixInterference Cause: Endogenous Color/Turbidity CheckSample->MatrixInterference

Figure 1: Diagnostic logic tree for isolating high background sources in pNA assays.

Technical Support Q&A

Category A: Reagent Chemistry & Stability

Q: My substrate stock solution is turning yellow before I even add it to the assay plate. Is this normal? A: No. A yellow stock solution indicates that free p-nitroaniline is already present.

  • The Cause: pNA substrates are prone to spontaneous hydrolysis if exposed to moisture, light, or slightly alkaline conditions during storage.

  • The Fix:

    • Purity Check: Measure the absorbance of your stock solution (diluted 1:100 in water). If significant

      
       is detected, the stock is degraded.
      
    • Storage: Store this compound powder desiccated at -20°C. Once dissolved in DMSO, aliquot and freeze. Avoid repeated freeze-thaw cycles.

Q: Does the pH of my assay buffer affect the background? A: Yes, critically.

  • Mechanism: The extinction coefficient (

    
    ) of pNA is pH-dependent. Furthermore, the amide bond in the substrate becomes unstable at pH > 8.5, leading to autohydrolysis [1].
    
  • Recommendation:

    • If your enzyme requires alkaline pH (e.g., pH 9.0), prepare the substrate immediately before use . Do not let it sit in the buffer for extended periods.

    • Maintain the buffer pH as close to neutral (7.2–8.0) as the enzyme's activity profile allows.

Category B: Solubility & Turbidity

Q: I see high absorbance, but the readout fluctuates wildly between replicates. What is happening? A: This is a classic signature of micro-precipitation (Turbidity) .

  • The Science: this compound is hydrophobic. If diluted directly into an aqueous buffer from a high-concentration stock, it may crash out of solution, forming micro-crystals. These crystals scatter light, which the plate reader interprets as absorbance.

  • Validation: Centrifuge your assay plate or cuvette. If the "absorbance" drops significantly after spinning, the signal was due to scattering, not pNA.

  • The Protocol Fix:

    • Dissolve stock in 100% DMSO or DMF .

    • Dilute this stock into the assay buffer slowly with vortexing.

    • Ensure the final organic solvent concentration is < 5% (or as tolerated by your enzyme) to maintain solubility without inhibiting the enzyme.

Category C: Sample Matrix Interference

Q: My "No Enzyme" control is clean, but my "Lysate + Buffer" control is high. How do I correct this? A: The interference is coming from the sample itself (hemoglobin, bilirubin, or turbidity in cell lysates).

  • Strategy 1: Kinetic Reading (Gold Standard). Do not use Endpoint measurements. Measure the slope ($ \Delta A_{405} / \min $). The static background of the lysate will be subtracted out mathematically, as it does not change over time.

  • Strategy 2: Sample Blanking. If you must use Endpoint, run a parallel well for every sample containing [Sample + Buffer + No Substrate ]. Subtract this value from the reaction well.

Optimized "Zero-Background" Protocol

To minimize background in this compound assays, follow this strict preparation sequence.

Materials
  • Substrate Stock: 20 mM this compound in dry DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, pH 7.8 (Filtered through 0.22 µm).

  • Stop Solution: 10% Acetic Acid (if using endpoint).

Step-by-Step Procedure
StepActionTechnical Rationale
1 Pre-Solubilization Dissolve substrate in 100% DMSO. Inspect for clarity.
2 Intermediate Dilution Dilute stock 1:10 into warm (37°C) assay buffer. Vortex immediately.
3 Blanking Add 100 µL of Substrate Solution to a well. Measure

.[1][2]
4 Kinetic Setup Add Enzyme/Sample. Immediately start reading at 405 nm (every 30s for 10 min).
5 Data Processing Calculate

(Slope) from the linear portion of the curve.

Reference Data: p-Nitroaniline (pNA)[1][2][3][4]

When calculating enzyme activity, ensure you use the correct extinction coefficient for your conditions.

WavelengthConditionsExtinction Coefficient (

)
Source
405 nm pH 7.0 - 8.09,800 M⁻¹cm⁻¹ [2]
410 nm pH 7.0 - 8.08,800 M⁻¹cm⁻¹ [1]
380 nm Acidic Stop (pH < 4)13,500 M⁻¹cm⁻¹ [3]

Note: The absorption maximum of pNA shifts to ~380 nm in acidic conditions (e.g., after adding Stop Solution). If stopping the reaction, read at 380 nm or recalculate


 for 405 nm in acid.

References

  • BenchChem. (2025).[2] The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Retrieved from

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Protease using p-Nitroaniline Substrates. Retrieved from

  • Lottenberg, R., & Jackson, C. M. (1983).[3] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558–564. Retrieved from

  • University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. Retrieved from

Sources

Identifying and mitigating inhibitors in H-D-Glu(pNA)-OH assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Support) Topic: Identification & Mitigation of Inhibitors in Chromogenic Assays

The Diagnostic Framework: True Inhibition vs. Assay Artifacts

As Senior Application Scientists, we often see researchers conflate "signal reduction" with "enzyme inhibition." When working with H-D-Glu(pNA)-OH , you are utilizing a chromogenic substrate designed for specific aminopeptidases (often bacterial or stereospecific) that cleave the N-terminal D-Glutamic acid to release p-nitroaniline (pNA).

The release of pNA is measured at 405 nm . However, a reduction in OD405 does not always mean your compound stopped the enzyme. It often means your compound interfered with the physics of the assay.

We categorize "Inhibitors" into two distinct classes:

  • True Biological Inhibitors: Molecules that bind the enzyme (Competitive, Non-competitive, Uncompetitive).

  • Assay Pathologies (False Inhibitors): Factors that quench light, precipitate the protein, or chemically degrade the substrate.

Visualizing the Interference Pathways

The following diagram maps where errors occur in your workflow. Use this to isolate the source of your problem.[1]

AssayFailureModes cluster_env Assay Environment (Buffer/pH) Substrate This compound (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Target Enzyme (e.g., D-Aminopeptidase) Enzyme->Complex Compound Test Compound (Potential Inhibitor) Compound->Enzyme True Inhibition (Desired) Compound->Enzyme Denaturation/Aggreg. (Promiscuous Inhibition) Product Free pNA (Yellow Color) Compound->Product Chemical Quenching (False Positive) Readout Absorbance (405 nm) Compound->Readout Inner Filter Effect (Compound absorbs at 405nm) Complex->Product Catalysis Product->Readout Detection

Figure 1: Signal flow in pNA assays. Red dashed lines indicate false inhibition mechanisms that mimic true efficacy.

Troubleshooting Guide (Q&A)

Category A: Signal Issues (Low or No Activity)

Q: I see no activity in my "No Inhibitor" control. Is the substrate broken? A: Before blaming the substrate, check your stereospecificity .

  • The Science: You are using the D-isomer (H-D -Glu). Most mammalian proteases (like Trypsin or standard Glutamyl-peptidases) are stereoselective for L-isomers . If you are testing a standard eukaryotic enzyme, it likely cannot cleave this bond.

  • The Fix: Confirm your enzyme is a D-stereospecific aminopeptidase (often from Bacillus spp. or specific mammalian racemase pathways). If your target is a standard protease, switch to H-L-Glu(pNA)-OH .

Q: My test compounds absorb light at 405 nm (they are yellow/orange). How do I correct for this? A: This is the Inner Filter Effect (IFE) .[2][3] If your compound absorbs at the detection wavelength, it "steals" photons intended for the detector, making it look like less pNA was produced.

  • The Diagnostic: Run a Spectral Scan of your compound alone in buffer. If it has OD > 0.1 at 405 nm, you have an IFE problem.

  • The Fix:

    • Blank Subtraction: Measure the absorbance of the compound at the specific concentration before adding the enzyme/substrate, and subtract this baseline.

    • Wavelength Shift: pNA has a broad peak. Measure at 415 nm or 420 nm (off-peak) where your compound might absorb less, though you will lose some sensitivity (approx. 10-20%).

Category B: False Positives (Fake Inhibition)

Q: I found a "hit" that inhibits 90% of activity, but the curve is very steep (Hill slope > 2). Is it real? A: Steep Hill slopes often indicate colloidal aggregation (Promiscuous Inhibition). The compound forms microscopic clumps that sequester the enzyme, rather than binding the active site.

  • The Test: Add 0.01% Triton X-100 or Tween-20 to your reaction buffer.

  • The Logic: Detergents break up colloidal aggregates but usually do not affect specific binding. If the inhibition disappears with detergent, your "hit" was a false positive aggregate.

Q: My IC50 values shift drastically when I change the incubation time. Why? A: This suggests Substrate Depletion or Instability .

  • The Science: In a kinetic assay, the rate must be linear. If you measure endpoint at 60 minutes, but the reaction finished (ran out of substrate) at 10 minutes, inhibitors will look less potent than they are.

  • The Fix: Always determine the Linear Range (velocity vs. time) before running inhibition screening. Ensure

    
     of the substrate this compound is consumed during the measurement window.
    
Category C: Chemical Incompatibility

Q: Can I use DMSO to dissolve my inhibitors? A: Yes, but with strict limits.

  • The Risk: High DMSO concentrations can alter the dielectric constant of the buffer, affecting the pKa of the pNA product (shifting its color spectrum) or denaturing the enzyme.

  • The Limit: Keep final DMSO concentration < 5% (v/v) . Ideally, keep it constant across all wells (including controls).

  • Data: See the reference table below for solvent tolerance.

Critical Validation Protocol: The "pNA Spike-In"

This is the gold-standard method to prove that a compound is a true inhibitor and not just interfering with the optical readout.

Objective: Determine if the test compound quenches the pNA signal.

Materials:

  • Free p-nitroaniline (standard).

  • Test Compound (at highest screening concentration).

  • Assay Buffer.[4]

Methodology:

  • Prepare Product Control: Create a solution of free pNA that yields an OD405 of ~0.8 (mimicking 100% enzyme activity).

  • Spike: Add your test compound to this pNA solution.

  • Measure: Read OD405 immediately.

  • Calculate:

    
    
    

Interpretation:

  • < 5% Interference: The compound does not optically interfere. Any inhibition observed in the main assay is likely real.

  • > 10% Interference: The compound quenches signal. You must mathematically correct your assay data or discard the compound.

Data Reference Tables

Table 1: Solvent & Additive Tolerance for pNA Assays

Based on standard chromogenic assay conditions (pH 7.4).

AdditiveRecommended LimitEffect of Excess
DMSO

Enzyme denaturation; Red-shift of pNA spectrum.
Ethanol

Precipitation of buffer salts; Enzyme inhibition.
DTT/BME Avoid if possibleCan reduce pNA (rare) or interfere with specific disulfide-dependent enzymes.
Triton X-100

Beneficial: Prevents aggregation. Excess causes bubbling/optical noise.
BSA

Beneficial: Prevents enzyme adsorption to plastic.
Table 2: p-Nitroaniline (pNA) Optical Properties
ParameterValueNotes

380 nm (Acidic)405 nm (Basic/Neutral)Crucial: Ensure buffer pH

for max sensitivity.
Extinction Coeff.[5][6][7] (

)

Varies slightly with ionic strength and temperature.
pKa

At pH 7, pNA is unprotonated (Yellow). At pH < 2, it turns colorless.

Decision Logic for Assay Validation

Use this logic flow to validate any "Hit" from your screen.

ValidationLogic Start Compound shows >50% Inhibition Step1 Check Visual Color (Is compound yellow?) Start->Step1 Step2 Run pNA Spike-In Test Step1->Step2 No Result_IFE False Positive: Inner Filter Effect Step1->Result_IFE Yes (High Abs at 405nm) Step3 Add 0.01% Triton X-100 Step2->Step3 No Quenching Step2->Result_IFE Signal Quenched Result_Agg False Positive: Aggregator Step3->Result_Agg Inhibition Disappears Result_True Validated True Inhibitor Step3->Result_True Inhibition Persists

Figure 2: Logic gate for validating hits. Follow this path to eliminate false positives.

References

  • Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558–564.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.

  • Sigma-Aldrich Technical Bulletin. (n.d.). Enzymatic Assay of Leucine Aminopeptidase (EC 3.4.11.2). Sigma-Aldrich.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on colloidal aggregation/false inhibitors).

Sources

Technical Support Center: Optimizing Substrate Concentration for H-D-Glu(pNA)-OH Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the chromogenic substrate H-D-Glu(pNA)-OH. This guide is designed to provide you with in-depth technical and practical advice to optimize your enzyme kinetic assays, troubleshoot common issues, and ensure the scientific integrity of your results.

Introduction to this compound and its Applications

This compound is a chromogenic substrate used to assay the activity of specific proteases.[1] The substrate consists of a D-glutamic acid residue linked to a p-nitroaniline (pNA) molecule. When a suitable enzyme cleaves the amide bond at the carboxylic side of the glutamate residue, it releases the yellow chromophore, p-nitroaniline.[2] The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.

A primary enzyme of interest for this substrate is the V8 protease (also known as Endoproteinase Glu-C) from Staphylococcus aureus.[3][4] This serine protease exhibits high specificity for cleaving peptide bonds on the C-terminal side of glutamic acid residues, making this compound an excellent tool for studying its kinetics.[3][4] Understanding and optimizing the substrate concentration is paramount for accurately determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the optimization of this compound kinetic assays.

FAQ 1: How do I determine the optimal substrate concentration for my assay?

The optimal substrate concentration is crucial for obtaining reliable kinetic data. For most enzyme assays, the ideal concentration is significantly above the Michaelis constant (Km) to ensure the enzyme is operating at or near its maximum velocity (Vmax). A common recommendation is to use a substrate concentration that is 2- to 10-fold the Km value.

Causality: At substrate concentrations well above the Km, the enzyme's active sites are saturated with the substrate.[5] This ensures that the reaction rate is primarily limited by the enzyme's catalytic efficiency and not by the availability of the substrate, leading to a more accurate determination of Vmax.[5]

To determine the optimal concentration, you must first experimentally determine the Km of your enzyme with this compound.

FAQ 2: My initial reaction rates are not linear. What could be the cause?

Non-linear initial rates can arise from several factors. It is critical to ensure your measurements are taken during the initial, linear phase of the reaction.

  • Substrate Depletion: If the substrate is consumed too quickly, the reaction rate will decrease over time.

    • Solution: Reduce the enzyme concentration or shorten the reaction time.

  • Enzyme Instability: The enzyme may lose activity over the course of the assay.

    • Solution: Optimize buffer conditions (pH, ionic strength) and temperature. Consider adding stabilizing agents if necessary.

  • Product Inhibition: The released p-nitroaniline or the cleaved peptide fragment may inhibit the enzyme.

    • Solution: Measure the reaction rate over a shorter time course before significant product accumulation occurs.

FAQ 3: I am observing a high background signal in my no-enzyme control wells. What is happening?

A high background signal is often due to the non-enzymatic hydrolysis of the this compound substrate.[6]

Causality: The amide bond in p-nitroanilide substrates can be susceptible to spontaneous cleavage, especially under non-optimal conditions. This abiotic hydrolysis also releases the yellow p-nitroaniline, leading to a false-positive signal.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
High pH Alkaline conditions can accelerate the non-enzymatic hydrolysis of the substrate.[7]Optimize the assay pH to be within the enzyme's optimal range while minimizing substrate instability. The V8 protease has a broad optimal pH range, often cited between 7.8 and 8.5.[8][9]
High Temperature Elevated temperatures can increase the rate of spontaneous substrate breakdown.Perform the assay at the lowest temperature that still allows for robust enzyme activity.
Substrate Stock Degradation Improper storage of the this compound stock solution can lead to its degradation over time.Prepare fresh substrate stock solutions regularly and store them protected from light at -20°C.
Contaminated Reagents Buffers or other assay components may be contaminated with other proteases.Use high-purity reagents and sterile, nuclease-free water.
FAQ 4: The this compound substrate is not dissolving properly in my assay buffer. How can I improve its solubility?

This compound has limited solubility in aqueous solutions.

Solutions:

  • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[2] The final concentration of the organic solvent in the assay should be kept low (typically ≤1-5%) to avoid affecting enzyme activity.

  • Adjust pH: The solubility of amino acid-based compounds can be influenced by pH.[10] Ensure your buffer pH is appropriate.

  • Gentle Warming: Gentle warming and vortexing can aid in dissolution. However, avoid excessive heat, which could degrade the substrate.

FAQ 5: My results are not reproducible. What are the common sources of variability?

Lack of reproducibility can be frustrating. Here are some key areas to investigate:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.

    • Solution: Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.

  • Temperature Fluctuations: Ensure a consistent and uniform temperature across your assay plate during incubation.

  • Reagent Preparation: Prepare fresh reagents for each experiment to avoid degradation.

  • Plate Reader Settings: Use optimal wavelength and settings for detecting p-nitroaniline (typically around 405-410 nm).[2]

Experimental Protocols

Protocol 1: Determining Km and Vmax for V8 Protease with this compound

This protocol outlines the steps to determine the Michaelis constant (Km) and maximum velocity (Vmax) of V8 protease using this compound. This is a kinetic assay, where the reaction progress is monitored over time.[11]

Materials:

  • Purified V8 Protease

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405-410 nm

Step-by-Step Methodology:

  • Prepare a Substrate Dilution Series:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Create a series of dilutions of the substrate in the assay buffer. A typical range to test would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range (e.g., 0.05 mM to 5 mM) is a good starting point.

  • Set up the Assay Plate:

    • Add a fixed amount of the V8 protease solution to each well of the microplate.

    • Include a "no-enzyme" control for each substrate concentration to measure non-enzymatic hydrolysis.

    • Also, include a "no-substrate" control to measure any background absorbance from the enzyme solution.

  • Initiate the Reaction:

    • Add the different concentrations of the this compound substrate to the wells containing the enzyme to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed plate reader.

    • Measure the absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • For each substrate concentration, plot absorbance versus time.

    • Determine the initial reaction velocity (V0) from the slope of the linear portion of this curve.

    • Plot the calculated V0 values against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (plotting 1/V0 vs. 1/[S]).[5]

Data Presentation:

Substrate Concentration [S] (mM)Initial Velocity (V0) (mAU/min)
0.05Experimental Value
0.1Experimental Value
0.25Experimental Value
0.5Experimental Value
1.0Experimental Value
2.5Experimental Value
5.0Experimental Value

Visualizations

Michaelis-Menten Kinetics Workflow

MichaelisMenten cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Stock C Mix Enzyme and Substrate A->C B Prepare Substrate Dilutions B->C D Kinetic Measurement (Absorbance vs. Time) C->D E Calculate Initial Velocity (V0) D->E F Plot V0 vs. [S] E->F G Determine Km and Vmax F->G

Caption: Workflow for determining Km and Vmax.

Troubleshooting Logic Diagram

Troubleshooting Start Problem Encountered HighBg High Background Signal? Start->HighBg NonLinear Non-Linear Rates? HighBg->NonLinear No CheckHydrolysis Check for Non-Enzymatic Hydrolysis (pH, Temp) HighBg->CheckHydrolysis Yes PoorRepro Poor Reproducibility? NonLinear->PoorRepro No CheckConditions Review Assay Conditions (Enzyme/Substrate Conc., Time) NonLinear->CheckConditions Yes CheckTechnique Verify Pipetting, Temp Control, and Reagents PoorRepro->CheckTechnique Yes Solution Implement Corrective Actions CheckHydrolysis->Solution CheckConditions->Solution CheckTechnique->Solution

Caption: A logical approach to troubleshooting common assay issues.

References

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Frey, A. M., et al. (2021). Insight into the human pathodegradome of the V8 protease from Staphylococcus aureus. Cell Reports, 36(11), 109689.
  • National Center for Biotechnology Information. (n.d.). Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme. Retrieved from [Link]

  • Catalyst University. (2016, November 9). Michaelis-Menten Plot: Estimating Km [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (2025, May 9). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH on oligomeric equilibrium and saccharide-binding properties of peanut agglutinin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Khadka, D. B., & Pachhai, L. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with p-Nitroaniline and 1-Naphthol. Journal of Institute of Science and Technology, 19(2), 89-93.
  • ResearchGate. (n.d.). The non-enzymatic hydrolysis of p-nitrophenyl phosphate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamyl endopeptidase. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Versus Endpoint Measurement for Quantitative Histochemical Determination of Enzyme Activity in Muscle Fibers. Retrieved from [Link]

  • Ghadiri, A. M., et al. (2010). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 229-234.
  • Catalyst University. (2016, November 13). Michaelis-Menten Plot: Determine 4 Kinetic Parameters (Part 1) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). I am facing problem in dissolving pNPP in 1X diethanolamine. Could any body help me to figure it out?. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • CBSE Academic. (n.d.). BIOLOGY Code no. 044 MARKING SCHEME CLASS – XII (2025–26). Retrieved from [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2013). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution.
  • Kou, J., et al. (2020). Selection of In Vivo Predictive Dissolution Media Using Drug Substance and Physiological Properties. AAPS PharmSciTech, 21(4), 113.
  • Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of BAPNA substrate by trypsin. The released p-nitroaniline.... Retrieved from [Link]

  • Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 16(9), 1847-1857.
  • Ghasemi, J., & Niazi, A. (2006). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Canadian Journal of Analytical Sciences and Spectroscopy, 51(3), 133-141.
  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Ferreira, A. R., et al. (2020). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Fluid Phase Equilibria, 507, 112411.
  • Aapptec. (n.d.). H-D-Glu-OH, D-Glutamic acid, CAS 6893-26-1. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Chromogenic Gamma-Glutamyl Transferase (GGT) Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical and preclinical research, the reliability of biomarker data is paramount. Gamma-Glutamyl Transferase (GGT) serves as a highly sensitive indicator of hepatobiliary disease, making it a critical endpoint in toxicology studies, drug development, and liver disease research.[1] The transition of an assay from a theoretical principle to a robust, reliable laboratory tool is underpinned by a rigorous validation process.[2]

This guide provides an in-depth, experience-driven walkthrough for the validation of a colorimetric GGT assay utilizing a γ-glutamyl-p-nitroanilide derivative as the substrate. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, ensuring the data you generate is not only accurate but also defensible. Our objective is to establish a self-validating system where the experimental design itself confirms the assay's performance.

The Biochemical Principle: Visualizing GGT Activity

The cornerstone of this assay is the enzymatic reaction catalyzed by GGT. The enzyme facilitates the transfer of a γ-glutamyl moiety from a donor substrate to an acceptor molecule. In this colorimetric method, the donor substrate is a synthetic compound, such as L-γ-glutamyl-p-nitroanilide (GPNA) or its more soluble derivative, L-γ-glutamyl-3-carboxy-4-nitroanilide.[3][4][5]

The crucial event for measurement is the liberation of the chromophore, p-nitroaniline (or a similar colored product), which is colorless when conjugated but exhibits a distinct yellow color upon release.[6][7] The rate of this color change, monitored spectrophotometrically at approximately 405-418 nm, is directly proportional to the GGT activity in the sample.[5][8] The inclusion of an acceptor substrate, typically glycylglycine, is essential as it significantly accelerates the reaction, ensuring optimal kinetic conditions.[6]

GGT_Assay_Principle sub L-γ-Glutamyl-p-nitroanilide (Colorless Substrate) ggt GGT Enzyme (from Sample) sub->ggt gg Glycylglycine (Acceptor) gg->ggt prod1 γ-Glutamyl-glycylglycine ggt->prod1 prod2 p-Nitroaniline (Yellow Chromophore) ggt->prod2 measure Measure Rate of Absorbance Increase (@ 405 nm) prod2->measure

Caption: Biochemical reaction pathway for the colorimetric GGT assay.

The Validation Workflow: A Pillar of Data Integrity

Assay validation is not a single experiment but a comprehensive process designed to confirm that the method is suitable for its intended purpose.[9] Each step builds upon the last, creating a complete performance profile of the assay. The following workflow provides a logical and efficient sequence for validating the GGT assay.

Validation_Workflow arrow arrow A Assay Optimization (Buffer pH, Substrate Conc.) B Linearity & Range A->B C Precision (Intra- & Inter-Assay) B->C D Accuracy (Spike & Recovery) C->D E Specificity (Interference Testing) D->E F LOD & LOQ (Sensitivity) E->F G Final Performance Qualification F->G

Caption: Recommended experimental workflow for GGT assay validation.

Detailed Validation Protocols and Performance Data

Here, we detail the experimental design for each core validation parameter. The provided data are illustrative examples representing expected outcomes for a well-performing assay.

Linearity and Range
  • Causality: This is the foundational experiment. It confirms that a proportional relationship exists between the concentration of GGT and the signal generated by the assay. This justifies the use of a standard curve and ensures that dilutions of high-activity samples will yield accurate results. An assay that is not linear is fundamentally unusable for quantitative analysis.

  • Experimental Protocol:

    • Obtain a high-activity GGT control or a purified GGT enzyme standard.

    • Perform a precise serial dilution of the standard in the assay buffer or a representative matrix (e.g., serum from a GGT-deficient source) to create at least 5-7 concentration levels spanning the expected measurement range.

    • Analyze each dilution in triplicate according to the assay procedure.

    • Plot the mean measured GGT activity (U/L) against the theoretical GGT activity (U/L).

    • Perform a linear regression analysis to determine the coefficient of determination (R²).

  • Illustrative Data & Acceptance Criteria:

Theoretical GGT (U/L)Measured GGT (U/L)
500505
250248
125121
62.564
31.2530
15.617
Linear Regression R² = 0.9989

Acceptance Criterion: The coefficient of determination (R²) must be ≥ 0.995. The reportable range is the span of concentrations over which this linearity is maintained.

Precision
  • Causality: Precision measures the random error or variability of the assay. It is bifurcated to understand different sources of this error. Intra-assay precision (repeatability) reveals the consistency of results within a single run, reflecting the robustness of the pipetting and timing. Inter-assay precision (intermediate precision) assesses variability across different days, operators, and reagent lots, providing a more realistic picture of the assay's long-term reproducibility.

  • Experimental Protocol:

    • Prepare three pools of quality control (QC) samples: Low, Medium, and High GGT activity.

    • Intra-assay: Analyze at least 10 replicates of each QC level in a single analytical run.

    • Inter-assay: Analyze 3-5 replicates of each QC level on 5 different days, preferably by two different operators.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.

  • Illustrative Data & Acceptance Criteria:

QC LevelIntra-Assay Precision (n=10)Inter-Assay Precision (n=5 days)
Mean ± SD (U/L) | %CV Mean ± SD (U/L) | %CV
Low45.2 ± 2.1 | 4.6%46.8 ± 3.5 | 7.5%
Medium155.1 ± 5.9 | 3.8%158.3 ± 9.8 | 6.2%
High420.5 ± 13.0 | 3.1%415.7 ± 21.6 | 5.2%

Acceptance Criteria: A common target is a %CV ≤ 15% for both intra- and inter-assay precision. For regulated bioanalysis, this might be tightened to ≤ 20% at the Lower Limit of Quantification (LLOQ).

Accuracy
  • Causality: Accuracy assesses the systematic error, or how close the measured value is to the true value. The spike and recovery method is a practical way to determine this. By adding a known quantity of GGT to a sample matrix, we can evaluate the matrix's effect on the assay. Poor recovery might indicate enzymatic inhibition or interference from components within the sample (e.g., serum proteins).

  • Experimental Protocol:

    • Select a pooled sample matrix (e.g., normal human serum). Determine its endogenous GGT activity.

    • Spike the matrix with known amounts of GGT standard at low, medium, and high concentrations.

    • Analyze the un-spiked and spiked samples in triplicate.

    • Calculate the percent recovery using the formula: Recovery % = (Measured Conc. - Endogenous Conc.) / Spiked Conc. * 100.

  • Illustrative Data & Acceptance Criteria:

Endogenous GGT (U/L)Spiked GGT (U/L)Total Expected (U/L)Measured GGT (U/L)% Recovery
35.55085.583.297.4%
35.5150185.5191.1103.4%
35.5400435.5425.897.6%

Acceptance Criteria: The mean percent recovery should be within 85-115% of the theoretical value.

Specificity (Interference)
  • Causality: Biological samples are complex mixtures. This experiment is designed to prove that the assay specifically measures GGT activity without being influenced by common endogenous substances that could compromise sample integrity. Hemolysis (hemoglobin), icterus (bilirubin), and lipemia (triglycerides) are the most common interferents that can affect spectrophotometric assays.[3][4]

  • Experimental Protocol:

    • Use a serum pool with a known GGT activity level (e.g., ~100 U/L).

    • Spike separate aliquots of the serum with high concentrations of potential interferents (e.g., hemolysate for hemoglobin, bilirubin concentrate, Intralipid for triglycerides).

    • Analyze the control and spiked samples.

    • Calculate the percent difference in GGT activity relative to the control sample.

  • Illustrative Data & Acceptance Criteria:

Interferent AddedGGT Activity (U/L)% Difference from Control
None (Control)102.5N/A
Hemoglobin (500 mg/dL)104.1+1.6%
Bilirubin (20 mg/dL)99.8-2.6%
Triglycerides (1000 mg/dL)105.2+2.6%

Acceptance Criteria: No significant interference is concluded if the GGT activity in the spiked sample is within ±10% of the control sample.

Comparative Performance: Chromogenic vs. Fluorometric Assays

While the p-nitroanilide-based colorimetric assay is the established standard, alternative methods exist, such as fluorometric assays that use substrates like L-γ-Glutamyl-AMC.[10] A direct comparison highlights the relative strengths of each platform.

Validation ParameterChromogenic Assay (pNA-based) Fluorometric Assay (AMC-based) Rationale / Insight
Linearity (R²) ≥ 0.995≥ 0.995Both methods demonstrate excellent linearity when properly optimized.
Precision (%CV) < 10%< 10%Both can achieve high precision, though fluorometric assays may require more careful handling to avoid contamination.
Accuracy (%) 85-115%85-115%Accuracy is highly dependent on standard quality and matrix effects, which can impact both systems.
LOQ (U/L) ~5 U/L~0.5 U/LKey Differentiator: Fluorometric assays offer superior sensitivity, making them ideal for samples with very low GGT activity (e.g., certain cell culture models).
Throughput HighHighBoth are readily adaptable to 96- or 384-well plate formats for high-throughput screening.
Cost & Equipment Lower (Standard Plate Reader)Higher (Fluorescence Plate Reader)The chromogenic assay is more accessible due to the widespread availability of standard absorbance readers.

Conclusion

References

  • Wickham, S., et al. (2011). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PLoS ONE, 6(9), e25742. Available at: [Link]

  • Barth, C., et al. (2021). Gamma-Glutamyl Transferase (GGT) Is the Leading External Quality Assurance Predictor of ISO15189 Compliance for Pathology Laboratories. Diagnostics, 11(4), 696. Available at: [Link]

  • Labcorp. (n.d.). γ-Glutamyl Transferase (GGT). Retrieved from [Link]

  • El Bouchikhi, S., et al. (2023). Verification of the analytical performance of the serum gamma-glutamyl transferase assay on the Abbott Alinity ci®: Experience of the biochemistry laboratory of the Mohammed VI university hospital of Oujda. Annales de Biologie Clinique, 81(5), 529-535. Available at: [Link]

  • Cleveland Clinic. (2021). Gamma-Glutamyl Transferase (GGT) Test. Retrieved from [Link]

  • Linear Chemicals. (n.d.). GGT BR. Retrieved from [Link]

  • Shaw, L. M., et al. (1977). Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates. Clinical Chemistry, 23(1), 79-85. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Serum GGT Laboratory Procedure Manual. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. National Center for Biotechnology Information. Available at: [Link]

  • ClearChem Diagnostics. (n.d.). GAMMA GT. Retrieved from [Link]

  • Musso, C., et al. (2019). Validation of a spectrophotometric method for GGT measurement in canine urine and determination of the urine GGT-to-creatinine ratio reference interval and biological variation in 41 healthy dogs. Veterinary Clinical Pathology, 48(1), 86-93. Available at: [Link]

  • Musso, C., et al. (2018). Validation of a spectrophotometric method for GGT measurement in canine urine and determination of the urine GGT-to-creatinine ratio reference interval and biological variation in 41 healthy dogs. Veterinary Clinical Pathology, 48(1), 86-93. Available at: [Link]

  • Islam, R., et al. (2022). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 24(4), 77. Available at: [Link]

  • Platenburg, G. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved from [Link]

  • MedlinePlus. (2021). Gamma-glutamyl Transferase (GGT) Test. Retrieved from [Link]

  • Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Retrieved from [Link]

  • Biolabo. (2022). GAMMA-GT Carboxy GPNA. Retrieved from [Link]

  • Association for Molecular Pathology. (n.d.). Molecular Diagnostic Assay Validation. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: H-D-Glu(pNA)-OH Handling & Disposal

[1][2]

Executive Summary & Chemical Context[1][2][3][4]

H-D-Glu(pNA)-OH (


12

-Nitroaniline (pNA)

The "Trojan Horse" Hazard: Many researchers mistakenly treat aqueous assay waste as benign buffer solutions. However, the enzymatic reaction releases free

  • Substrate: this compound (Colorless, low immediate toxicity).[2]

  • Metabolite:

    
    -Nitroaniline (Yellow, Toxic , P-Listed Waste potential ).[1][2]
    

This guide provides a self-validating protocol to manage this compound, ensuring compliance with EPA RCRA regulations and preventing downstream aquatic toxicity.

Hazard Identification & Regulatory Classification

Effective disposal requires understanding the specific hazards of the cleavage product.

Chemical Hazard Profile
ComponentCAS RegistryKey Hazard Classifications (GHS)
This compound 67953-08-6Skin Irrit. 2; Eye Irrit. 2 (General Irritant)

-Nitroaniline
100-01-6Acute Tox. 3 (Oral/Dermal/Inhalation)Carc. 2 (Suspected Carcinogen)Aquatic Acute 1 (Very toxic to aquatic life)
Regulatory Status (US EPA RCRA)[2]
  • P-Listed Waste (P077): Pure, unused

    
    -nitroaniline is classified as an Acute Hazardous Waste (P077) .[2] If you are disposing of a stock standard of pure pNA, strict "empty container" rules apply (triple rinse).
    
  • Characteristic Waste: Dilute assay waste containing this compound or released pNA typically falls under Toxic Waste classifications due to the presence of nitro-aromatics.[1][2]

Critical Warning: Do not dispose of solutions containing


-nitroaniline down the sink. It is highly toxic to aquatic life (H410) and resists standard wastewater treatment degradation.

Operational Disposal Protocol

This protocol uses a "Segregate-Quench-Contain" logic to ensure safety.[1][2]

Phase 1: Preparation & Personal Protective Equipment (PPE)[5]
  • Gloves: Nitrile gloves (0.11 mm minimum thickness). Note: Nitroanilines can permeate latex rapidly.

  • Respiratory: If handling solid powder, use a P95 particulate respirator or work strictly inside a fume hood to prevent inhalation of dust.

  • Eyes: Chemical splash goggles.

Phase 2: The Disposal Workflow (Liquid vs. Solid)
Stream A: Liquid Assay Waste (The Reaction Mixture)
  • Context: Used microplate wells or cuvettes containing substrate, enzyme, and buffer.

  • Stop the Reaction: Quench enzymatic activity immediately.

    • Method: Add 1.0 M Acetic Acid or 10% SDS.

    • Why: This prevents further hydrolysis of any remaining substrate into toxic pNA while the waste accumulates.

  • Segregation: Pour waste into a Dedicated Liquid Waste Container labeled: "Aqueous Waste with Toxic Organics (p-Nitroaniline)."

    • Do NOT mix with Oxidizers (Bleach). Bleaching aromatic amines can generate chloro-nitroanilines, which are often more toxic and volatile.

  • pH Check: Ensure the waste container pH is < 9. pNA is a weak base; keeping it in a slightly acidic/neutral solution prevents volatility and stabilizes the mixture for incineration.

Stream B: Solid Waste (Contaminated Consumables) [2]
  • Context: Pipette tips, empty vials, and used microplates.

  • Gross Contamination Check:

    • If a vial contains visible residual powder (stock): Cap it and dispose of it as Hazardous Chemical Waste (Solid) .

    • If tips/plates merely touched dilute solution: Double-bag in heavy-duty polyethylene bags and dispose of as Laboratory Solid Waste (incineration recommended over landfill).

  • P-List Compliance: If you are discarding a bottle of pure p-nitroaniline standard that is not empty, it must be tagged specifically as P077 Waste .[2]

Visualized Decision Tree

The following diagram outlines the logical flow for disposing of this compound materials, distinguishing between stock chemicals and assay byproducts.

DisposalWorkflowStartWaste Generation SourceCheckTypeIdentify Material StateStart->CheckTypeSolidStockSolid / Stock Powder(Pure Chemical)CheckType->SolidStockLiquidAssayLiquid Assay Waste(Dilute Buffer + Enzyme)CheckType->LiquidAssayIsPureIs it Pure p-Nitroaniline?SolidStock->IsPureQuenchStep 1: Quench Reaction(Acetic Acid/SDS)LiquidAssay->QuenchPListP-Listed Waste (P077)Strict Acute Hazard RulesIsPure->PListYes (Ref Std)ChemSolidHazardous Chemical Waste(Solid)IsPure->ChemSolidNo (Substrate)NoBleachCRITICAL: DO NOT BLEACHRisk of Chloro-aminesQuench->NoBleachBinLiquidDispose in:Aqueous Toxic Organic WasteNoBleach->BinLiquid

Figure 1: Decision logic for segregating this compound waste streams to ensure RCRA compliance.

Emergency Procedures

Accidental Spills[1][2]
  • Solid Powder:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to prevent aerosolization.

    • Scoop up damp material and place in a sealed hazardous waste bag.

  • Liquid Spill:

    • Absorb with inert material (vermiculite or chemical spill pads).

    • Do not use bleach on the spill area. Wash the area with soap and water after bulk removal.

First Aid
  • Skin Contact: Wash immediately with soap and copious water. pNA is readily absorbed through skin and can cause methemoglobinemia (blue lips/skin).

  • Eye Contact: Rinse cautiously with water for 15 minutes.

References

  • PubChem. (n.d.).[3] Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed Wastes (P and U Lists). EPA.gov. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). p-Nitroaniline: IDLH Value Profile. CDC.gov. Retrieved from [Link][2]

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